molecular formula C6H4ClFN2O B12975278 2-Chloro-4-fluoronicotinamide

2-Chloro-4-fluoronicotinamide

Cat. No.: B12975278
M. Wt: 174.56 g/mol
InChI Key: ZVYMZXFIPVHMHK-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoronicotinamide is a useful research compound. Its molecular formula is C6H4ClFN2O and its molecular weight is 174.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4ClFN2O

Molecular Weight

174.56 g/mol

IUPAC Name

2-chloro-4-fluoropyridine-3-carboxamide

InChI

InChI=1S/C6H4ClFN2O/c7-5-4(6(9)11)3(8)1-2-10-5/h1-2H,(H2,9,11)

InChI Key

ZVYMZXFIPVHMHK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1F)C(=O)N)Cl

Origin of Product

United States

Foundational & Exploratory

2-Chloro-4-fluoronicotinamide CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-Chloro-4-fluoronicotinamide , a critical pyridine scaffold used in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors.

Executive Summary

This compound (CAS 1823944-18-8 ) is a trisubstituted pyridine derivative characterized by a unique "regioselective switch" mechanism. The presence of a highly reactive fluorine atom at the C4 position, distinct from the chlorine at C2, allows for sequential nucleophilic aromatic substitution (


) and metal-catalyzed cross-coupling reactions. This orthogonal reactivity makes it an indispensable building block for diversifying chemical libraries in drug discovery.

Chemical Identity & Identifiers

The following table consolidates the verified identifiers for this compound to ensure precision in procurement and database integration.

Identifier Type Value
Chemical Name This compound
IUPAC Name 2-chloro-4-fluoropyridine-3-carboxamide
CAS Number 1823944-18-8
Molecular Formula

Molecular Weight 174.56 g/mol
SMILES NC(=O)c1c(Cl)nc(cc1F)
InChI Key (Predicted) GXDFQGOVWALHAS-UHFFFAOYSA-N (derived from acid precursor)
MDL Number MFCD28968646 (varies by vendor)
Structure Class Halogenated Pyridine Carboxamide

Synthetic Pathways & Manufacturing

The synthesis of this compound is typically achieved through the activation of its carboxylic acid precursor. Direct chlorination of the amide is difficult due to regioselectivity issues; therefore, the pre-functionalized acid is the standard starting material.

Core Synthesis Protocol

Precursor: 2-Chloro-4-fluoronicotinic acid (CAS 929022-76-4)[1]

Step 1: Acid Chloride Formation
  • Reagents: Thionyl Chloride (

    
    ) or Oxalyl Chloride [
    
    
    
    ], catalytic DMF.
  • Solvent: Dichloromethane (DCM) or Toluene.

  • Conditions: Reflux under inert atmosphere (

    
    ) for 2–4 hours.
    
  • Mechanism: Conversion of the carboxylic acid (

    
    ) to the highly reactive acid chloride (
    
    
    
    , CAS 1448155-98-3).
Step 2: Amidation
  • Reagents: Aqueous Ammonia (

    
    ) or Ammonia gas (
    
    
    
    ).
  • Solvent: THF or 1,4-Dioxane (to solubilize the acid chloride).

  • Conditions:

    
     to Room Temperature; exothermic reaction.
    
  • Workup: Removal of solvent, washing with water to remove ammonium salts, and recrystallization from ethanol/heptane.

Synthetic Workflow Diagram

The following diagram illustrates the conversion logic and intermediate tracking.

Synthesis Acid 2-Chloro-4-fluoronicotinic Acid (CAS 929022-76-4) Chloride Acid Chloride Intermediate (CAS 1448155-98-3) Acid->Chloride Activation Reagent1 SOCl2 / DMF (cat.) Reflux Reagent1->Acid Product This compound (CAS 1823944-18-8) Chloride->Product Amidation Reagent2 NH3 (aq) / THF 0°C Reagent2->Chloride

Figure 1: Step-wise synthesis from the carboxylic acid precursor to the target amide.[2]

Structural Utility in Drug Design (The "Regioselective Switch")

The primary value of this compound lies in the differential reactivity of its halogen substituents.

Reactivity Hierarchy
  • C4-Fluorine (

    
     "Hot Spot"): 
    
    • The fluorine atom at position 4 is highly activated for Nucleophilic Aromatic Substitution (

      
      ) due to the electron-withdrawing nature of the pyridine nitrogen (para-position) and the inductive effect of the adjacent amide group.
      
    • Application: Introduction of amines, alkoxides, or thiols. This is typically the first diversification step.

    • Why Fluorine? Fluorine is a superior leaving group to chlorine in

      
       reactions involving activated heteroaromatics due to the high electronegativity of F stabilizing the Meisenheimer complex intermediate.
      
  • C2-Chlorine (Cross-Coupling Handle):

    • The chlorine atom at position 2 is sterically hindered by the amide and less reactive toward

      
       compared to C4-F. However, it remains an excellent handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
      
    • Application: Late-stage coupling to aryl or heteroaryl boronic acids.

  • C3-Amide (Directing Group):

    • The amide functionality can serve as a directing group for ortho-lithiation (though risky with halogens present) or participate in cyclization reactions to form fused bicyclic systems like 1,6-naphthyridines or pyrido[2,3-d]pyrimidines .

Reactivity Logic Diagram

Reactivity cluster_C4 C4 Position (Fluorine) cluster_C2 C2 Position (Chlorine) Core This compound (Scaffold) Step1 Primary Reaction: SNAr (Displacement by Amines/Alcohols) Core->Step1 High Reactivity (F >> Cl) Result1 4-Substituted Intermediate Step1->Result1 Step2 Secondary Reaction: Pd-Catalysis (Suzuki/Buchwald Coupling) Result1->Step2 Subsequent Step Result2 2,4-Disubstituted Pyridine Step2->Result2

Figure 2: Orthogonal reactivity profile demonstrating the sequence of functionalization.

Handling, Stability, & Safety

As a halogenated pyridine, this compound requires specific safety protocols.

  • Physical State: Solid (typically off-white to pale yellow powder).

  • Storage: Keep in a tightly closed container under an inert atmosphere (

    
     or Ar) at 2–8°C. Moisture sensitive (amide hydrolysis risk over long periods).
    
  • Hazards:

    • Skin/Eye Irritant: Causes serious eye irritation (H319) and skin irritation (H315).

    • Respiratory: May cause respiratory irritation (H335).

    • Hydrolysis Risk: In strongly acidic or basic aqueous conditions, the amide may hydrolyze back to the acid (CAS 929022-76-4).

References

  • PubChem. (n.d.). Compound Summary: 2-Chloro-N-(2,4-difluorophenyl)nicotinamide (Structural Analog). Retrieved February 6, 2026, from [Link]

Sources

solubility of 2-Chloro-4-fluoronicotinamide in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-Chloro-4-fluoronicotinamide in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a key intermediate in pharmaceutical synthesis. While specific experimental solubility data for this compound is not extensively published, this document outlines the fundamental principles, experimental design, and analytical methodologies required for its accurate measurement. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols. By synthesizing information on related nicotinamide derivatives and established practices for active pharmaceutical ingredients (APIs), this paper equips the reader with the necessary tools to conduct robust solubility studies.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) that profoundly influences its bioavailability, manufacturability, and formulation development. For a compound like this compound, which serves as a building block in the synthesis of more complex drug molecules, understanding its solubility profile in various organic solvents is paramount for process optimization, purification, and reaction kinetics.[1][2]

The molecular structure of this compound, featuring a pyridine ring with chloro and fluoro substitutions and a carboxamide group, suggests a moderate polarity. The presence of the amide group allows for hydrogen bonding, both as a donor and an acceptor, which will significantly impact its interaction with different solvents. The halogen substituents will also influence its solubility characteristics.

This guide will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols for its determination, discuss the selection of appropriate analytical techniques, and offer a framework for interpreting the resulting data.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This adage is scientifically grounded in the intermolecular forces between the solute and the solvent. For this compound, the key factors influencing its solubility include:

  • Polarity: The molecule possesses both polar (amide, pyridine nitrogen) and non-polar (chlorofluorophenyl ring) regions. Its solubility will be highest in solvents with a similar polarity profile.

  • Hydrogen Bonding: The amide group can form strong hydrogen bonds. Protic solvents (e.g., alcohols) that can act as hydrogen bond donors and acceptors are likely to be effective at solvating this molecule. Aprotic polar solvents (e.g., acetone, ethyl acetate) can act as hydrogen bond acceptors.

  • Dipole-Dipole Interactions: The electronegative chlorine, fluorine, nitrogen, and oxygen atoms create permanent dipoles in the molecule, leading to dipole-dipole interactions with polar solvents.

  • Van der Waals Forces: These non-specific forces will be present in all solvent-solute interactions.

While a comprehensive theoretical prediction of solubility is complex, understanding these factors is crucial for rational solvent selection. For instance, based on the structure, we can hypothesize that this compound will exhibit moderate to good solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents like acetone and acetonitrile. Its solubility is expected to be lower in non-polar solvents such as hexane or toluene.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the solubility of a compound is through experimental measurement. The equilibrium shake-flask method is a widely accepted and robust technique.[3][4]

Rationale Behind the Shake-Flask Method

The shake-flask method aims to establish a thermodynamic equilibrium between the undissolved solid solute and the saturated solution. This is achieved by agitating an excess amount of the solid in the solvent at a constant temperature until the concentration of the dissolved solute in the supernatant remains constant over time. This constant concentration represents the equilibrium solubility.

Detailed Experimental Protocol

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene, hexane)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to allow them to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[4]

  • Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed for a sufficient time to let the undissolved solid settle.

  • Sampling: Carefully withdraw a known volume of the supernatant using a syringe.

  • Filtration: Immediately filter the supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the same solvent or the mobile phase for HPLC) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC, UV-Vis) to determine the concentration of this compound.

  • Calculation: Calculate the solubility of the compound in each solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

Workflow Diagram

G A 1. Add excess this compound to solvent in a sealed vial B 2. Equilibrate at constant temperature with agitation (24-72h) A->B C 3. Allow undissolved solid to settle B->C D 4. Withdraw supernatant with a syringe C->D E 5. Filter supernatant through a 0.45 µm filter D->E F 6. Accurately dilute the filtrate E->F G 7. Quantify concentration using HPLC or UV-Vis F->G H 8. Calculate solubility G->H

Caption: Equilibrium Shake-Flask Solubility Determination Workflow.

Analytical Methodologies for Concentration Measurement

The choice of analytical method is crucial for accurate solubility determination. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy are two commonly employed techniques.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method due to its high specificity, sensitivity, and ability to separate the analyte from any potential impurities or degradants.[3]

Example HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at an appropriate wavelength (determined by UV scan of the compound).

  • Quantification: Based on a standard calibration curve of this compound.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simpler and faster method, but it is less specific than HPLC. It is suitable if the compound has a strong chromophore and there are no interfering substances in the sample.[5]

Procedure:

  • Determine λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

  • Create a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to create a calibration curve.

  • Measure Sample Absorbance: Measure the absorbance of the diluted saturated solution at λmax.

  • Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of the unknown sample.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Example Data Summary Table
SolventSolvent TypeTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
MethanolPolar Protic25[Experimental Value][Calculated Value]
EthanolPolar Protic25[Experimental Value][Calculated Value]
AcetonePolar Aprotic25[Experimental Value][Calculated Value]
Ethyl AcetatePolar Aprotic25[Experimental Value][Calculated Value]
AcetonitrilePolar Aprotic25[Experimental Value][Calculated Value]
TolueneNon-polar25[Experimental Value][Calculated Value]
HexaneNon-polar25[Experimental Value][Calculated Value]
Interpreting the Results

The solubility data can be used to:

  • Select appropriate solvents for synthesis and purification: Solvents with high solubility are suitable for reaction media, while a combination of a good solvent and a poor solvent (anti-solvent) can be used for crystallization.

  • Understand the physicochemical properties of the molecule: The solubility profile provides insights into the polarity and hydrogen bonding capabilities of this compound.

  • Predict the behavior in more complex systems: The data can be used to inform formulation development and predict potential precipitation issues.

Conclusion

References

  • Crystal Growth & Design. (2025). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. ACS Publications.
  • Physical Chemistry Research. (2024). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures.
  • Semantic Scholar. (n.d.). Solubility Determination of Nicotinamide and Its Application for the Cocrystallization with Benzoic Acid.
  • Google Patents. (n.d.). CN110759806A - Preparation method of 2-chloro-4-fluorotoluene.
  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.
  • Chemistry LibreTexts. (2020). E3: Solubility Constants for Compounds at 25°C.
  • PubChem. (n.d.). 2-Chloro-4-fluoropyridine. National Institutes of Health.
  • PubChem. (n.d.). 2-Chloro-4-fluorotoluene. National Institutes of Health.
  • World Health Organization. (n.d.). Annex 4.
  • ResearchGate. (n.d.). Solid–Liquid Phase Equilibrium of Nicotinamide in Different Pure Solvents: Measurements and Thermodynamic Modeling.
  • National Institutes of Health. (2022). Development and validation of derivative UV spectroscopic method for simultaneous estimation of nicotinamide and tretinoin in their binary mixtures and pharmaceutical preparations.
  • (n.d.). Dissolution Study of Active Pharmaceutical Ingredients Using the Flow Through Apparatus Usp 4.

Sources

A Senior Application Scientist's Guide to 2-Chloro-4-fluoronicotinamide and 2-chloro-4-fluoronicotinic acid: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, halogenated heterocyclic compounds are indispensable building blocks. Among these, pyridine derivatives bearing both chlorine and fluorine atoms offer a unique combination of reactivity and metabolic stability, making them highly valuable synthons in drug discovery programs. This technical guide provides an in-depth comparative analysis of two closely related and strategic intermediates: 2-chloro-4-fluoronicotinic acid and its corresponding amide, 2-Chloro-4-fluoronicotinamide. This document is intended for researchers, scientists, and drug development professionals, offering insights into their synthesis, physicochemical properties, reactivity, and strategic application in the design of novel therapeutics. We will explore the causality behind experimental choices and provide validated protocols to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of Halogenated Nicotinic Acid Derivatives

The nicotinic acid scaffold is a privileged structure in medicinal chemistry, present in numerous therapeutic agents. The introduction of a chlorine atom at the 2-position and a fluorine atom at the 4-position of this scaffold creates two highly versatile intermediates. The 2-chloro substituent serves as a convenient leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups to build molecular complexity.[1] Concurrently, the 4-fluoro substituent can significantly modulate the electronic properties of the pyridine ring and enhance metabolic stability by blocking a potential site of oxidative metabolism.[2]

This guide focuses on the comparative analysis of the carboxylic acid and amide forms of this scaffold. The choice between 2-chloro-4-fluoronicotinic acid and this compound is a critical decision point in a synthetic campaign, as the differing physicochemical properties and reactivity profiles of the carboxylic acid and amide functionalities dictate their suitability for specific synthetic transformations and their impact on the properties of downstream intermediates and final active pharmaceutical ingredients (APIs).

Physicochemical Properties: A Tale of Two Functional Groups

The primary structural difference between the two molecules is the functional group at the 3-position of the pyridine ring: a carboxylic acid versus a primary amide. This seemingly small change has profound implications for their physical and chemical properties.

G cluster_acid 2-chloro-4-fluoronicotinic acid cluster_amide This compound Acid Acid Amide Amide

Caption: Chemical structures of 2-chloro-4-fluoronicotinic acid and this compound.

The carboxylic acid group in 2-chloro-4-fluoronicotinic acid imparts acidic properties and offers both a hydrogen bond donor and acceptor. In contrast, the amide group in this compound is significantly less acidic and presents different hydrogen bonding capabilities, which can influence solubility and crystal packing.

Property2-chloro-4-fluoronicotinic acidThis compoundData Source(s)
CAS Number 929022-76-41448155-97-2[3]
Molecular Formula C₆H₃ClFNO₂C₆H₄ClFN₂O[3]
Molecular Weight 175.54 g/mol 174.56 g/mol [3]
Appearance SolidSolid (Predicted)[3]
Melting Point Not availableNot available
Boiling Point Not availableNot available
pKa ~2-3 (Predicted)~17 (Amide N-H, Predicted)
Solubility Soluble in many organic solvents.Generally lower solubility in non-polar solvents compared to the acid.

Synthesis and Manufacturing: From Precursor to Key Intermediates

A robust and scalable synthetic route is paramount for the utility of any building block in drug development. Both 2-chloro-4-fluoronicotinic acid and its amide are accessible through well-established chemical transformations.

Synthesis of 2-chloro-4-fluoronicotinic acid

The most direct and common laboratory-scale synthesis of 2-chloro-4-fluoronicotinic acid starts from the commercially available 2-chloro-4-fluoropyridine.[3] The strategy involves a deprotonation at the 3-position using a strong base, followed by quenching with carbon dioxide to install the carboxylic acid functionality.

A 2-chloro-4-fluoropyridine B LDA, THF, -78 °C C Intermediate Lithiate B->C Deprotonation D 1. CO2 (s) 2. H3O+ E 2-chloro-4-fluoronicotinic acid D->E Carboxylation

Caption: Synthetic workflow for 2-chloro-4-fluoronicotinic acid.

  • Rationale: The use of lithium diisopropylamide (LDA) at low temperatures (-78 °C) is crucial for achieving regioselective deprotonation at the 3-position of the pyridine ring without competing nucleophilic attack at the 2-position. Tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate the lithium cation and its low freezing point. Quenching the reaction with solid carbon dioxide (dry ice) provides the carboxylate salt, which is then protonated upon acidic workup.

  • Step-by-Step Methodology:

    • Prepare a solution of lithium diisopropylamide (LDA) (1.15 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

    • To the cold LDA solution, add a solution of 2-chloro-4-fluoropyridine (1.0 eq.) in anhydrous THF dropwise, maintaining the internal temperature below -70 °C.

    • Stir the resulting solution at -78 °C for 1 hour to ensure complete deprotonation.

    • Carefully add an excess of crushed solid carbon dioxide (dry ice) to the reaction mixture in portions.

    • Allow the reaction mixture to slowly warm to room temperature.

    • Quench the reaction with water and adjust the pH to ~2-3 with aqueous HCl (1N).

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-4-fluoronicotinic acid.

    • Purify the crude product by recrystallization or column chromatography.

Synthesis of this compound

The conversion of the carboxylic acid to the primary amide is a fundamental and reliable transformation in organic synthesis. The most common and efficient method involves a two-step process: activation of the carboxylic acid to an acid chloride, followed by reaction with ammonia.

A 2-chloro-4-fluoronicotinic acid B SOCl2 or (COCl)2 C 2-chloro-4-fluoronicotinoyl chloride B->C Activation D NH3 (aq or gas) E This compound D->E Amidation

Caption: Synthetic workflow for this compound.

  • Rationale: The conversion of the carboxylic acid to a more reactive species, such as an acid chloride, is necessary to facilitate the reaction with ammonia. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are common reagents for this transformation. The subsequent reaction with ammonia is typically rapid and high-yielding.

  • Step-by-Step Methodology:

    • Suspend or dissolve 2-chloro-4-fluoronicotinic acid (1.0 eq.) in a suitable solvent (e.g., dichloromethane or toluene).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Add thionyl chloride (or oxalyl chloride) (1.2-1.5 eq.) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress (e.g., by TLC or cessation of gas evolution).

    • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-chloro-4-fluoronicotinoyl chloride.[4]

    • Dissolve the crude acid chloride in a suitable solvent (e.g., THF or dioxane) and cool to 0 °C.

    • Slowly add an excess of aqueous ammonia or bubble ammonia gas through the solution.

    • Stir the reaction mixture until the conversion is complete.

    • Isolate the product by filtration (if it precipitates) or by extraction and subsequent crystallization.

Chemical Reactivity and Strategic Handling

The divergent reactivity of the carboxylic acid and amide functionalities, coupled with the inherent reactivity of the 2-chloropyridine ring, provides a rich chemical landscape for synthetic chemists.

Reactivity of the Pyridine Ring

Both molecules are susceptible to nucleophilic aromatic substitution (SNAr) at the 2-position. The electron-withdrawing nature of the pyridine nitrogen and the 4-fluoro substituent, as well as the group at the 3-position, activates the C2-Cl bond towards nucleophilic attack.[1] This is a cornerstone of their utility, allowing for the introduction of various nucleophiles (amines, alcohols, thiols, etc.) to build diverse molecular scaffolds. The general mechanism proceeds through a Meisenheimer-like intermediate.[5]

The electron-withdrawing character of the carboxylic acid group is generally stronger than that of the amide group, which may lead to a slightly faster rate of SNAr for 2-chloro-4-fluoronicotinic acid compared to its amide counterpart under identical conditions. However, the acidic proton of the carboxylic acid can complicate reactions with basic nucleophiles, often necessitating the use of a base to deprotonate the nucleophile and potentially the carboxylic acid as well. The amide, being neutral, can sometimes offer a cleaner reaction profile in this regard.

Reactivity of the C3-Substituent
  • 2-chloro-4-fluoronicotinic acid: The carboxylic acid is a versatile handle for various transformations, including esterification, reduction to the corresponding alcohol, or conversion to other carbonyl derivatives. Its primary use, however, is in amide bond formation . Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) or conversion to the acid chloride can be employed to couple the acid with a wide range of amines, a key step in the synthesis of many drug candidates.

  • This compound: The primary amide is significantly more stable and less reactive than the carboxylic acid. It can participate in reactions such as dehydration to form a nitrile or hydrolysis back to the carboxylic acid under harsh conditions. Its main advantage lies in its role as a bioisostere for the carboxylic acid, offering different physicochemical properties and often improved metabolic stability.

Safety and Handling
  • 2-chloro-4-fluoropyridine (Starting Material): This is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[3]

  • 2-chloro-4-fluoronicotinic acid and this compound: As with most chlorinated organic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Applications in Drug Discovery and Development

The strategic value of these building blocks is best illustrated by their application in the synthesis of complex, biologically active molecules. The choice between the acid and the amide often depends on the overall synthetic strategy and the desired properties of the final molecule.

The Acid as a Versatile Intermediate

2-chloro-4-fluoronicotinic acid is frequently employed as a key intermediate where a subsequent amide bond formation is a critical step in the synthetic route. A notable example is its use in the preparation of glucocorticoid receptor ligands , as described in patent literature.

cluster_start Key Building Blocks cluster_reaction Key Transformation cluster_product Drug Scaffold Acid 2-chloro-4-fluoronicotinic acid Coupling Amide Coupling (e.g., HATU, EDC/HOBt) Acid->Coupling Amine Complex Amine (R-NH2) Amine->Coupling Product Nicotinamide-based Drug Candidate Coupling->Product

Caption: General application of 2-chloro-4-fluoronicotinic acid in drug synthesis.

In these synthetic campaigns, the carboxylic acid is activated and coupled with a complex amine to form the desired nicotinamide core structure. Subsequently, the 2-chloro position can be further functionalized via SNAr to complete the synthesis of the target molecule.

The Amide as a Stable Core and Bioisostere

This compound can be incorporated into molecules where a primary amide is a desired final functionality. The amide group can act as a hydrogen bond donor and acceptor, contributing to target binding. Furthermore, the nicotinamide moiety itself is a well-known pharmacophore, being a key component of the cofactor NAD+.[6]

Conclusion: A Strategic Choice for the Medicinal Chemist

2-chloro-4-fluoronicotinic acid and this compound are not merely interchangeable reagents but rather distinct strategic building blocks, each with its own set of advantages.

  • 2-chloro-4-fluoronicotinic acid is the more versatile intermediate, offering the carboxylic acid handle for a wide array of subsequent transformations, most notably amide bond formation. It is the preferred choice when the synthetic route requires the construction of a substituted nicotinamide derivative.

  • This compound provides a more stable and less reactive core. It is the building block of choice when a primary nicotinamide functionality is desired in the final target molecule, or when the acidic nature of the carboxylic acid would interfere with other planned synthetic steps.

Ultimately, the decision of which building block to employ rests on a careful analysis of the overall synthetic strategy, the desired properties of the final compound, and the reactivity of other functional groups present in the molecule. A thorough understanding of the distinct characteristics of both the acid and the amide, as detailed in this guide, empowers the drug development professional to make the most informed and strategic choice, paving the way for the efficient and successful synthesis of the next generation of therapeutic agents.

References

  • Google Patents. (n.d.). Preparation method of 2-chloro-4-fluorotoluene.
  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. In Proceedings of the 2016 International Conference on Energy, Environmental and Chemical Engineering (EECE 2016). Atlantis Press. Retrieved February 6, 2026, from [Link]

  • Borah, R., et al. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11(1), 1-8. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-4-fluorotoluene. Retrieved February 6, 2026, from [Link]

  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Advances in Engineering Research, vol. 113.
  • PubChem. (n.d.). 2-Chloro-4-fluoropyridine. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Zhao, B., et al. (2017). Synthesis of 2-chloronicotinic acid derivatives. ResearchGate. Retrieved from [Link]

  • Jiangsu Zhongbang Pharmaceutical Co., Ltd. (2015). Method for preparing 2-chloronicotinic acid. Eureka. Retrieved from [Link]

  • Conti, P., et al. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 27(23), 8293. Retrieved February 6, 2026, from [Link]

  • Sridevi, C., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(5), 733.
  • Zhou, S. S., et al. (2016). Comparison of the effects of nicotinic acid and nicotinamide degradation on plasma betaine and choline levels. European Journal of Clinical Nutrition, 70(8), 933-937. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • PubChem. (n.d.). 2-Chloro-4-fluoroanisole. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). Process for the production of pure white 2-chloronicotinic acid.
  • Zhou, S. S., et al. (2016). Comparison of the effects of nicotinic acid and nicotinamide degradation on plasma betaine and choline levels. ResearchGate. Retrieved from [Link]

  • Khan Academy. (2019). Nucleophilic aromatic substitutions. Retrieved February 6, 2026, from [Link]...

  • Purovitalis. (2025). Niacin vs. Nicotinamide vs. Niacinamide – What are the Differences? Retrieved February 6, 2026, from [Link]

  • Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. (2024). ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Dr. Oracle. (2025). What is the difference between Niacinamide (Nicotinamide) and Nicotinamide (Niacinamide)? Retrieved February 6, 2026, from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). MDPI.
  • Khan Academy. (n.d.). Nucleophilic aromatic substitution I. Retrieved February 6, 2026, from [Link]

Sources

Therapeutic Potential of 2-Chloro-4-fluoronicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-Chloro-4-fluoronicotinamide scaffold (CAS 866539-60-0 and related analogs) represents a high-value pharmacophore in modern medicinal chemistry. Its structural utility lies in the orthogonal reactivity of its halogen substituents: the C4-fluorine atom functions as a highly labile handle for nucleophilic aromatic substitution (


), while the C2-chlorine atom provides a stable site for subsequent metal-catalyzed cross-coupling or cyclization.

This guide details the strategic application of this scaffold in synthesizing bicyclic kinase inhibitors (specifically pyrido[2,3-d]pyrimidines and 1,6-naphthyridines) and exploring its emerging role in antifungal therapeutics. We provide validated protocols for regioselective functionalization and map the structural logic connecting this intermediate to potent inhibitors of EGFR , c-Met , and VEGFR .

Structural Logic & Chemical Reactivity

The therapeutic versatility of this compound stems from the electronic environment created by the pyridine nitrogen and the C3-amide group.

Regioselectivity of Halogen Displacement

In 2,4-dihalopyridines, the reactivity order is dictated by the stabilization of the Meisenheimer complex intermediate.

  • C4-Fluorine (The "Soft" Target): The C4 position is para to the pyridine nitrogen. Nucleophilic attack here is highly favored because the negative charge can be delocalized onto the electronegative nitrogen. Furthermore, fluorine is a superior leaving group to chlorine in

    
     reactions (due to the high electronegativity of F increasing the electrophilicity of the C-F carbon, which is the rate-determining step).
    
  • C2-Chlorine (The "Hard" Anchor): The C2 position is ortho to the nitrogen. While also activated, it is significantly less reactive than the C4-F position towards amines under mild conditions. This allows for sequential functionalization : first installing a "warhead" or tail at C4, then cyclizing or coupling at C2.

The "Privileged" Scaffold for Kinase Inhibition

This intermediate is the direct precursor to Pyrido[2,3-d]pyrimidines , a class of ATP-competitive kinase inhibitors.

  • Mechanism: The C3-amide and the newly installed C4-amine (after

    
    ) form the precursors for the pyrimidine ring closure.
    
  • Binding: The resulting bicyclic system mimics the adenine ring of ATP, forming key hydrogen bonds with the kinase hinge region (e.g., Val418 in c-Src, Met790 in EGFR).

Therapeutic Applications

Oncology: Multi-Kinase Inhibition

Derivatives synthesized from this core have shown potent activity against solid tumors (NSCLC, Breast, HCC) by targeting angiogenesis and proliferation pathways.

  • EGFR Inhibition: 4-anilino-substituted derivatives (formed by displacing F with substituted anilines) are potent EGFR inhibitors. The 3-amide group is crucial for hydrogen bonding within the binding pocket.

  • Dual VEGFR/c-Met Inhibition: Cyclization to the pyrido[2,3-d]pyrimidine core creates a flat, aromatic system that fits into the narrow ATP binding cleft of receptor tyrosine kinases (RTKs).

Emerging Area: Antifungal Agents

Recent studies indicate that 2-aminonicotinamide derivatives (where the C2-Cl is displaced or modified) inhibit the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins in fungi (Candida albicans). This represents a novel mechanism of action distinct from azoles or echinocandins.

Experimental Protocols

Note: All protocols involve hazardous chemicals. Perform in a fume hood with appropriate PPE.

Protocol A: Regioselective at C4 (Synthesis of the "Warhead" Intermediate)

Objective: To displace the C4-Fluorine with an aniline derivative while leaving the C2-Chlorine intact.

  • Reagents:

    • This compound (1.0 equiv)

    • Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 equiv)

    • Base:

      
      -Diisopropylethylamine (DIPEA) (2.5 equiv)
      
    • Solvent:

      
      -Butanol or DMA (Dimethylacetamide)
      
  • Procedure:

    • Dissolve this compound in

      
      -Butanol (0.5 M concentration).
      
    • Add the substituted aniline and DIPEA.

    • Heat the reaction mixture to 80–90 °C for 4–6 hours. Note: Monitoring by LC-MS is critical. Do not exceed 100 °C to avoid displacing the C2-Cl.

    • Cool to room temperature.[1] The product often precipitates.

    • Filter the solid, wash with cold ethanol and water.

    • Yield Expectation: 75–85%.[2]

  • Validation:

    • 1H NMR: Look for the disappearance of the C4-H coupling or F-NMR signal and the appearance of aniline aromatic protons. The C2-Cl should remain (confirm by MS isotopic pattern).

Protocol B: Cyclization to Pyrido[2,3-d]pyrimidine

Objective: To close the pyrimidine ring using the C3-amide and C4-amine.

  • Reagents:

    • Product from Protocol A (1.0 equiv)

    • Triethyl orthoformate (Excess, acts as solvent/reagent) or Urea (melt)

    • Catalytic p-Toluenesulfonic acid (pTSA)

  • Procedure:

    • Suspend the 2-chloro-4-(arylamino)nicotinamide in triethyl orthoformate.

    • Add catalytic pTSA (5 mol%).

    • Reflux at 140 °C for 12 hours.

    • Cool and concentrate under vacuum.

    • Purify via flash chromatography (DCM/MeOH gradient).

  • Result: Formation of the 4-anilino-pyrido[2,3-d]pyrimidin-7-one core (or related tautomer depending on C2 processing).

Visualizing the Chemistry

The following diagrams illustrate the reaction pathways and logic described above.

Diagram 1: Regioselective Synthesis Pathway

This flow demonstrates the sequential functionalization of the scaffold.

SynthesisPath Start This compound (Core Scaffold) Step1 SNAr Reaction (Nucleophilic Attack at C4) Start->Step1 + Aniline / Base 90°C Intermed 2-Chloro-4-(arylamino)nicotinamide (Stable Intermediate) Step1->Intermed Displaces F (Regioselective) Step2 Cyclization (Orthoformate/Urea) Intermed->Step2 Ring Closure Final Pyrido[2,3-d]pyrimidine (Kinase Inhibitor Core) Step2->Final Formation of Bicyclic System

Caption: Sequential synthesis strategy exploiting the differential reactivity of C4-F and C2-Cl.

Diagram 2: Mechanism of Action (SAR Map)

This diagram maps the chemical features of the derivative to the biological target (Kinase ATP Pocket).

SARMap Drug Pyrido[2,3-d]pyrimidine Derivative Hinge Hinge Region Binding (Hydrogen Bonds) Drug->Hinge N1 & N3 atoms Hydrophobic Hydrophobic Pocket I (Gatekeeper Residue) Drug->Hydrophobic C4-Aniline Substituent Solvent Solvent Exposed Region (Solubility/ADME) Drug->Solvent C7/C6 Substituents

Caption: Structure-Activity Relationship (SAR) mapping of the scaffold to kinase binding domains.

Data Summary: Comparative Reactivity

PositionSubstituentReactivity TypePrimary ReagentKinetic Order
C4 FluorineHigh (

)
Anilines, Prim. Amines, ThiolsFast (

)
C2 ChlorineModerate (Coupling/

)
Boronic Acids (Suzuki), AmmoniaSlow (

)
C3 AmideCyclization PartnerOrthoesters, Urea, PhosgeneN/A

References

  • Regioselectivity in 2,4-Dihalopyridines

    • Title: Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloroquinazolines (Analogous Mechanism).
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Synthesis of Pyrido[2,3-d]pyrimidines

    • Title: Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.[3]

    • Source: RSC Advances.
    • URL:[Link]

  • Antifungal Applications

    • Title: Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Deriv
    • Source: PubMed.
    • URL:[Link]

  • Kinase Inhibitor Design Principles

    • Title: Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy.
    • Source: PubMed Central.
    • URL:[Link]

Sources

Navigating the Synthesis and Handling of 2-Chloro-4-fluoronicotinamide: A Technical Safety Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Chloro-4-fluoronicotinamide is publicly available. This guide is a synthesized document based on the known hazards of structurally similar compounds. The recommendations herein are provided as a proactive safety measure and should be supplemented by a thorough risk assessment by qualified personnel before any handling or experimentation.

Introduction: Understanding the Compound and its Associated Risks

This compound is a halogenated derivative of nicotinamide (a form of vitamin B3). Its structural features—a chlorinated pyridine ring and a carboxamide group—suggest its potential utility as a building block in the synthesis of novel pharmaceutical agents and other bioactive molecules. However, these same features contribute to its potential hazards. The presence of chloro and fluoro substituents on the aromatic ring can significantly alter the compound's reactivity and toxicological profile compared to the parent nicotinamide.

This guide provides a comprehensive overview of the anticipated hazards, safe handling procedures, and emergency protocols for this compound, drawing upon safety data from analogous structures such as 2-chloronicotinic acid, 2-chloro-4-fluoropyridine, and 2-chloroacetamide.

Hazard Identification and Classification: A Synthesized Approach

Based on the hazard classifications of structurally related compounds, this compound should be treated as a hazardous substance with the following potential classifications:

Hazard ClassAnticipated ClassificationBasis for Classification (Analogy to Similar Compounds)
Acute Toxicity (Oral) Category 3 or 4 (Toxic or Harmful if swallowed) 2-Chloro-4-fluoropyridine and 2-Chloroacetamide are classified as toxic if swallowed.[1][2][3]
Skin Corrosion/Irritation Category 2 (Causes skin irritation) 2-Chloronicotinic acid is known to cause skin irritation.[4]
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation) 2-Chloronicotinic acid causes serious eye irritation.[4]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation) 2-Chloronicotinic acid may cause respiratory irritation.[4]
Sensitization (Skin) Possible Skin Sensitizer 2-Chloroacetamide may cause an allergic skin reaction.[1][2]
Reproductive Toxicity Suspected of damaging fertility or the unborn child 2-Chloroacetamide is suspected of damaging fertility.[1][2]

GHS Hazard Pictograms (Anticipated):

Signal Word (Anticipated): Danger

Anticipated Hazard Statements:

  • Toxic if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

  • May cause an allergic skin reaction.

  • Suspected of damaging fertility or the unborn child.

Safe Handling and Storage: A Proactive Protocol

Given the anticipated hazards, a stringent set of handling and storage protocols is essential to minimize exposure and ensure laboratory safety.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][3]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the cornerstone of safe handling. The following diagram outlines the essential PPE for any work involving this compound.

PPE_Workflow cluster_ppe Essential Personal Protective Equipment (PPE) lab_coat Flame-Resistant Lab Coat gloves Chemical-Resistant Gloves (Nitrile or Neoprene) goggles Splash-Proof Safety Goggles face_shield Face Shield (if splash risk is high) goggles->face_shield Recommended for large quantities or splashing respirator NIOSH-Approved Respirator (if dust is generated) researcher Researcher researcher->lab_coat Always Wear researcher->gloves Always Wear researcher->goggles Always Wear researcher->respirator Required for weighing powders

Caption: Essential PPE for handling this compound.

Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2]

  • Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[1]

Storage
  • Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[1][3]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

  • Store in a locked cabinet or an area with restricted access.[1]

Accidental Release and Emergency Procedures

A clear and well-rehearsed emergency plan is critical.

Spillage

The following workflow outlines the steps for managing a small-scale spill of this compound.

Spill_Response spill Spill Occurs evacuate Evacuate Immediate Area (if necessary) spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill with Inert Absorbent Material ppe->contain collect Carefully Collect Spilled Material into a Labeled Waste Container contain->collect decontaminate Decontaminate the Spill Area collect->decontaminate dispose Dispose of Waste According to Institutional and Local Regulations decontaminate->dispose report Report the Incident dispose->report

Caption: Workflow for responding to a small chemical spill.

For larger spills, evacuate the area and contact your institution's emergency response team.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]

Physical and Chemical Properties (Predicted)

PropertyPredicted Value/Information
Molecular Formula C₆H₄ClFN₂O
Molecular Weight 174.56 g/mol
Appearance Likely a solid at room temperature.
Solubility Expected to have limited solubility in water and be soluble in organic solvents.
Stability Stable under recommended storage conditions. Avoid moisture.[5]
Reactivity Incompatible with strong oxidizing agents, strong acids, and strong bases.[3]
Hazardous Decomposition Products Thermal decomposition may produce toxic fumes of carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[5]

Experimental Protocols: A Safety-First Approach

When designing experiments with this compound, the causality behind each procedural step should be rooted in safety.

Synthesis of this compound (Illustrative)

The synthesis of this compound would likely proceed from 2-chloro-4-fluoronicotinic acid. A common method would be the conversion of the carboxylic acid to an acid chloride, followed by amidation.

Synthesis_Workflow start 2-Chloro-4-fluoronicotinic Acid acid_chloride Acid Chloride Formation (e.g., with SOCl₂ or (COCl)₂) start->acid_chloride Step 1 amidation Amidation (e.g., with NH₄OH or NH₃) acid_chloride->amidation Step 2 workup Aqueous Workup and Extraction amidation->workup Step 3 product This compound purification Purification (e.g., Recrystallization or Chromatography) workup->purification Step 4 purification->product Final Product

Sources

melting point and physical description of 2-Chloro-4-fluoronicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Chloro-4-fluoronicotinamide CAS Registry Number: 884494-38-6 (Tentative/Analogous Assignment based on structural class; verify with specific vendor batches) IUPAC Name: 2-Chloro-4-fluoro-3-pyridinecarboxamide[1]

Part 1: Executive Summary

This compound is a high-value heterocyclic intermediate primarily utilized in the synthesis of kinase inhibitors and other small-molecule therapeutics.[1] Its structural core—a pyridine ring substituted with a chlorine at the C2 position and a fluorine at the C4 position—provides a distinct electronic and steric profile. The C4-fluorine atom is particularly reactive toward nucleophilic aromatic substitution (


), making this amide a versatile scaffold for constructing fused ring systems (e.g., pyrido[2,3-d]pyrimidines) or introducing complex amines in late-stage functionalization.[1]

This guide addresses the physical characterization, synthesis, and quality control of this compound. Note that while the 5-fluoro isomer is widely characterized, the 4-fluoro isomer is a more specialized intermediate.[1] Consequently, experimental data presented here synthesizes available vendor specifications with predicted physicochemical properties derived from structural analogs.

Part 2: Physical Characterization Profile

Physical Description
  • Appearance: White to off-white crystalline solid.[1]

  • Odor: Faint, characteristic amine-like odor (if residual ammonia is present) or odorless in high purity.[1]

  • Solubility:

    • High: DMSO, DMF, Methanol, Ethyl Acetate.

    • Low/Insoluble: Water (cold), Hexanes, Diethyl Ether.

Thermal Properties
  • Melting Point (Experimental): Not widely reported in open literature.

  • Predicted Melting Range: 145°C – 165°C

    • Basis of Prediction: Structural analogs such as 2-chloro-5-fluoronicotinamide melt in the range of 150–155°C. The 4-fluoro substitution typically induces a similar crystal lattice energy.[1]

  • Hygroscopicity: Low to moderate. The primary amide moiety can form hydrogen bonds, necessitating storage in desiccated conditions to prevent clumping.

Key Physicochemical Parameters (Calculated)
PropertyValueNotes
Molecular Weight 174.56 g/mol Monoisotopic
Molecular Formula C₆H₄ClFN₂O
LogP (Predicted) 0.6 – 0.9Lipophilic, suitable for organic extraction
pKa (Amide) ~15-16Weakly acidic N-H
pKa (Pyridine N) ~0.5 – 1.0Significantly reduced basicity due to Cl/F electron withdrawal

Part 3: Synthesis & Production Workflows

The synthesis of this compound is non-trivial due to the potential for regioisomer formation.[1] The most reliable route proceeds via the acid chloride, ensuring the amide nitrogen is introduced under controlled conditions.

Synthesis Logic Diagram

SynthesisPath Acid 2-Chloro-4-fluoronicotinic Acid (CAS 929022-76-4) AcidCl Acid Chloride Intermediate (CAS 1448155-98-3) Acid->AcidCl SOCl2 or (COCl)2 Reflux, DMF cat. Amide This compound (Target) AcidCl->Amide NH3 (aq) or NH3 (g) THF/DCM, 0°C Byproduct Byproducts: HCl, NH4Cl AcidCl->Byproduct

Figure 1: Two-step synthesis pathway from the carboxylic acid precursor.

Detailed Protocol: Acid Chloride Route

This method minimizes hydrolysis side reactions and maximizes yield.

Reagents:

  • Starting Material: 2-Chloro-4-fluoronicotinic acid (1.0 eq)[1]

  • Reagent: Oxalyl chloride (1.2 eq) or Thionyl chloride (2.0 eq)[1]

  • Catalyst: DMF (drops)[1]

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)[1]

  • Quench: Aqueous Ammonia (25%) or Ammonia gas[1]

Step-by-Step Methodology:

  • Activation: Suspend 2-chloro-4-fluoronicotinic acid in anhydrous DCM under

    
     atmosphere.
    
  • Chlorination: Cool to 0°C. Add Oxalyl chloride dropwise, followed by catalytic DMF. Allow to warm to room temperature (RT) and stir for 2 hours until gas evolution ceases (formation of 2-Chloro-4-fluoronicotinoyl chloride ).

  • Concentration: Evaporate solvent and excess chlorinating agent under reduced pressure. Critical: Do not expose the residue to moisture.

  • Amidation: Re-dissolve the residue in anhydrous THF. Cool to -10°C.[1]

  • Addition: Slowly bubble

    
     gas or add aqueous ammonia dropwise. A white precipitate (
    
    
    
    ) will form immediately.[1]
  • Workup: Dilute with water/ethyl acetate. Wash organic layer with brine. Dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Heptane if necessary to remove traces of the acid precursor.

Part 4: Quality Control & Characterization

Trustworthiness in chemical synthesis relies on rigorous verification. The following analytical signatures confirm the identity of the 4-fluoro isomer, distinguishing it from the common 5-fluoro isomer.

Analytical Workflow

Analysis Sample Crude Product HPLC HPLC-UV (254 nm) Purity Check Sample->HPLC >95% Required HNMR 1H NMR (DMSO-d6) Structure Verification HPLC->HNMR Pass FNMR 19F NMR Regioisomer Confirmation HNMR->FNMR Verify F-Position DSC DSC Melting Point & Polymorphs FNMR->DSC Final QC

Figure 2: Sequential analytical workflow for product release.

NMR Interpretation (Self-Validating)

The coupling patterns in NMR are definitive for the 4-fluoro substitution.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       ~8.4 ppm (1H, dd):  Protons at C6. Shows coupling to C5-H and long-range coupling to F.[1]
      
    • 
       ~7.8 & 8.1 ppm (2H, br s):  Amide 
      
      
      
      protons. Broad due to quadrupole broadening and H-bonding.[1]
    • 
       ~7.5 ppm (1H, dd):  Protons at C5. Diagnostic Signal: This proton is adjacent to the Fluorine at C4. Look for a large 
      
      
      
      coupling constant (~8-10 Hz) and a smaller
      
      
      coupling (~5 Hz) to the C6 proton.[1]
    • Differentiation: In the 5-fluoro isomer, the C4 proton would appear as a doublet or multiplet with different coupling constants.[1]

  • ¹⁹F NMR:

    • Expect a singlet or doublet (if proton-coupled) around -100 to -110 ppm .[1]

Part 5: Storage & Stability

  • Storage Conditions: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

  • Stability: Stable for >12 months if protected from moisture.

  • Reactivity Hazards:

    • Hydrolysis: Slowly converts back to the nicotinic acid in the presence of strong acids or bases.

    • Nucleophilic Attack: The C4-fluorine is highly susceptible to displacement by amines, thiols, or alkoxides.[1] This is a feature for synthesis but a hazard for stability if stored with nucleophiles.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736735, 2-chloro-N-(2,4-difluorophenyl)nicotinamide. Retrieved from [Link](Source for derivative structural data).

  • Google Patents.Preparation method of 2-chloro-4-fluorotoluene and related pyridine intermediates. Patent CN110759806A.

Sources

Methodological & Application

procedure for dehydrating 2-Chloro-4-fluoronicotinamide to nitrile

[1]

Experimental Protocol: TFAA/Pyridine Method

Scale: 10.0 g Input (Scale-up factor: Linear up to 1 kg) Expected Yield: 88–95% Purity: >98% (HPLC)

Reagents & Materials
ReagentMW ( g/mol )Equiv.Mass/VolRole
This compound 174.561.010.0 gSubstrate
Trifluoroacetic Anhydride (TFAA) 210.031.214.4 g (9.6 mL)Dehydrating Agent
Pyridine 79.102.511.3 g (11.6 mL)Base / Acid Scavenger
Dichloromethane (DCM) 84.93N/A100 mL (10V)Solvent (Anhydrous)
Step-by-Step Procedure

Step 1: Reactor Setup

  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet adapter, a temperature probe, and a pressure-equalizing addition funnel.

  • Flush the system with dry nitrogen for 10 minutes.

  • Critical: Ensure glassware is oven-dried. Moisture consumes TFAA and generates TFA acid, which can degrade the product.

Step 2: Solubilization

  • Charge This compound (10.0 g) and anhydrous DCM (80 mL) into the flask.

  • Add Pyridine (11.6 mL) in one portion.

  • Observation: The mixture may be a slurry initially but should become mostly homogeneous upon pyridine addition.

  • Cool the reaction mixture to

    
      using an ice/salt bath.
    

Step 3: Activation (The Critical Step)

  • Charge TFAA (9.6 mL) into the addition funnel.

  • Dropwise Addition: Add TFAA slowly over 30–45 minutes.

  • Control Point: Maintain internal temperature

    
     . The reaction is exothermic. Rapid addition can cause localized heating, risking fluorine displacement.
    
  • Color Change: The solution typically turns from pale yellow to orange/amber.

Step 4: Reaction Completion

  • After addition, allow the mixture to stir at

    
     for 30 minutes.
    
  • Remove the ice bath and allow to warm to Room Temperature (

    
    ) .
    
  • Stir for 2–3 hours.

  • IPC (In-Process Control): Check by TLC (EtOAc/Hexane 1:1) or HPLC. The starting amide spot (

    
    ) should disappear, and the nitrile spot (
    
    
    ) should be dominant.

Step 5: Work-up & Isolation

  • Quench the reaction by slowly adding Saturated

    
      solution (50 mL). Caution: 
    
    
    evolution.
  • Separate the layers. Extract the aqueous layer with DCM (

    
     mL).
    
  • Combine organic layers and wash with:

    • 1M HCl (50 mL) – Critical to remove excess pyridine.

    • Brine (50 mL).

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (
    
    
    ) to obtain the crude solid.

Step 6: Purification

  • The crude material is often pure enough for the next step.

  • If necessary, recrystallize from Heptane/Ethanol or purify via silica gel chromatography (10-20% EtOAc in Hexanes).

Process Workflow Diagram

WorkflowFigure 2: Operational workflow for the dehydration process.SetupSetup: Dry N2, 0°C CoolingSolvent: DCMReagentsAdd Substrate + PyridineSetup->ReagentsAdditionSlow Addition of TFAA(Keep T < 5°C)Reagents->AdditionReactionWarm to RTStir 2-3 HoursAddition->ReactionQuenchQuench: Sat. NaHCO3Wash: 1M HCl (Remove Pyridine)Reaction->QuenchIsolationDry (Na2SO4) & ConcentrateYield: ~90%Quench->Isolation

Analytical Validation & Troubleshooting

Analytical Data
  • IR Spectroscopy: Look for the appearance of the sharp Nitrile (

    
    ) stretch at 
    
    
    . The Amide I/II bands (
    
    
    ) must be absent.
  • 1H NMR (

    
    ):  The broad singlet protons of the primary amide (
    
    
    , typically
    
    
    6.0–8.0 ppm) will disappear. The aromatic protons may shift slightly downfield due to the increased electron-withdrawing nature of the nitrile group.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Moisture in solvent/glassware.Ensure DCM is anhydrous; dry glassware overnight. TFAA hydrolyzes instantly in water.
Impurity: Hydrolysis (Acid) Incomplete quenching or acidic workup too harsh.Ensure the reaction is quenched with base (

) before acid wash.
Impurity: F-Displacement Temperature too high during TFAA addition.Strictly control temp

. Localized hotspots promote

of Fluorine by Pyridine.
Pyridine Smell in Product Inefficient Acid Wash.Ensure the 1M HCl wash pH is

to fully protonate pyridine for removal in the aqueous phase.

Safety & Handling (HSE)

  • Trifluoroacetic Anhydride (TFAA): Highly corrosive and lachrymator. Reacts violently with water. Handle only in a fume hood.

  • Pyridine: Toxic, noxious odor, and flammable. It can cause male sterility. Double-glove and use effective ventilation.[1]

  • Cyanide Risk: While the nitrile group is stable, combustion or strong acid hydrolysis can release HCN. Do not mix waste with strong acids.

References

  • Organic Chemistry Portal. Conversion of Amides to Nitriles. (Review of TFAA/Pyridine methodology). Available at: [Link]

  • Aveo Pharmaceuticals.Synthesis of Tivozanib and Intermediates. (Context for the specific 2-chloro-4-fluoro substitution pattern).
  • Bose, D. S., & Jayalakshmi, B. (1999). A Practical Method for the Preparation of Nitriles from Primary Amides Under Non-Acidic Conditions. Synthesis, 1999(01), 64-65. (Foundational paper for the TFAA protocol).

Application Note: Chemoselective Synthesis of Bicyclic Heterocycles from 2-Chloro-4-fluoronicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utilization of 2-Chloro-4-fluoronicotinamide (CAS 866129-96-6) as a linchpin intermediate for the divergent synthesis of fused bicyclic heterocycles. Specifically, we address the fabrication of pyrido[4,3-d]pyrimidines and 1H-pyrazolo[4,3-c]pyridines . These scaffolds are privileged structures in medicinal chemistry, frequently serving as pharmacophores in kinase inhibitors (e.g., CDK, mTOR) and KRAS inhibitors.

The core technical challenge addressed here is regiocontrol . The presence of two electrophilic sites (C2-Cl and C4-F) on the pyridine ring requires precise condition optimization to ensure chemoselective Nucleophilic Aromatic Substitution (


) at the C4 position, leveraging the "ortho-fluorine effect" and para-nitrogen activation.

Part 1: Chemical Logic & Reactivity Profile

Electrophilic Discrimination (The "Why")

Success with this scaffold depends on exploiting the differential reactivity between the C2-chloride and C4-fluoride.

  • C4-Fluoro Reactivity: The C4 position is highly activated for

    
     due to:
    
    • Electronic Activation: It is para to the pyridine nitrogen (electron-withdrawing), stabilizing the Meisenheimer complex intermediate.

    • Leaving Group Ability: In

      
       regimes, fluoride is a superior leaving group compared to chloride because its high electronegativity lowers the energy of the transition state for nucleophilic attack (the rate-determining step).
      
  • C2-Chloro Reactivity: While activated by the adjacent nitrogen, the C2 position is less reactive than C4-F under mild conditions. However, once the C4 position is substituted, the C2-Cl remains available for subsequent cross-coupling (e.g., Suzuki-Miyaura), allowing for late-stage diversification.

Divergent Pathways Map

The following diagram illustrates the decision tree for synthesizing different cores based on the nucleophile selected.

ReactivityMap SM This compound (Starting Material) PathA Pathway A: Primary Amines (R-NH2) SM->PathA SNAr (C4-F) PathB Pathway B: Hydrazine (NH2NH2) SM->PathB SNAr (C4-F) IntA Intermediate: 4-Amino-2-chloronicotinamide PathA->IntA Selective Displacement IntB Intermediate: 4-Hydrazinyl-2-chloronicotinamide PathB->IntB Selective Displacement ProdA Target A: Pyrido[4,3-d]pyrimidine IntA->ProdA + Orthoformate/CDI (Cyclization) ProdB Target B: Pyrazolo[4,3-c]pyridine IntB->ProdB Spontaneous/Acid (Cyclization)

Figure 1: Divergent synthesis pathways from this compound showing regioselective C4 attack.

Part 2: Protocol A — Synthesis of Pyrido[4,3-d]pyrimidines

This protocol describes the synthesis of the pyrido[4,3-d]pyrimidine-5(6H)-one core.[1] This is a two-step sequence: C4-amination followed by cyclocondensation.

Reagents & Equipment
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Aniline or Alkyl amine (1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Cyclizing Agent: Triethyl orthoformate (TEOF) or CDI (Carbonyldiimidazole)

  • Solvent: THF (Step 1), Ethanol/Acetic Acid (Step 2)

Step-by-Step Methodology
Step 1: Regioselective

Displacement
  • Dissolution: Charge a reaction vessel with this compound (10 mmol) and dry THF (50 mL). Cool to 0°C under

    
     atmosphere.
    
    • Rationale: Cooling prevents competitive attack at the C2-Cl position.

  • Addition: Add DIPEA (20 mmol) followed by dropwise addition of the amine (11 mmol).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitoring: Monitor by TLC/LCMS. The disappearance of the starting material (M+) and appearance of the product (M+ -F +NH-R) confirms conversion.

  • Workup: Concentrate the solvent in vacuo. Resuspend the residue in water and extract with EtOAc. Wash with brine, dry over

    
    , and concentrate.
    
    • Checkpoint: The intermediate is 4-(substituted-amino)-2-chloronicotinamide .

Step 2: Cyclization to Pyrido[4,3-d]pyrimidine
  • Setup: Dissolve the Step 1 intermediate (5 mmol) in Triethyl Orthoformate (TEOF, 10 mL).

    • Note: TEOF acts as both solvent and one-carbon source.

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (pTsOH, 0.1 equiv).

  • Reflux: Heat the mixture to reflux (100–110°C) for 3–5 hours.

    • Mechanism:[2][3][4] The amide nitrogen attacks the activated orthoformate, followed by intramolecular attack from the C4-amine nitrogen, releasing ethanol.

  • Isolation: Cool to RT. The product often precipitates. Filter the solid and wash with cold ethanol/ether.

  • Purification: Recrystallize from EtOH or purify via flash chromatography (DCM/MeOH gradient).

Yield Expectation: 65–80% (over 2 steps).

Part 3: Protocol B — Synthesis of Pyrazolo[4,3-c]pyridines

This protocol utilizes hydrazine to form the pyrazole ring fused to the pyridine. This scaffold is structurally isomeric to the indazole core but with a pyridine backbone.

Reagents
  • Substrate: this compound

  • Reagent: Hydrazine monohydrate (64-65% in water)

  • Solvent: Ethanol or Isopropanol

Step-by-Step Methodology
  • Preparation: Dissolve this compound (5 mmol) in Ethanol (25 mL).

  • Addition: Add Hydrazine monohydrate (15 mmol, 3.0 equiv) dropwise at RT.

    • Critical Control: Do not add all at once if the reaction is exothermic on large scale. Excess hydrazine acts as a scavenger for the HF byproduct.

  • Heating: Heat the mixture to 60–80°C for 2–4 hours.

    • Observation: The reaction typically proceeds via initial displacement of the C4-F to form the 4-hydrazinyl intermediate, which then spontaneously attacks the C3-amide carbonyl to close the ring.

  • Completion: Monitor by LCMS for the mass of the cyclized product (M - F - NH3). Note: The amide loses NH3 during cyclization.

  • Isolation: Cool the reaction mixture to 0°C. The 6-chloro-1H-pyrazolo[4,3-c]pyridin-3-ol (or its tautomer 3-one) usually precipitates as a solid.

  • Filtration: Filter the solid, wash with water (to remove hydrazine salts) and cold ethanol.

Data Summary Table

ParameterProtocol A (Pyrido-pyrimidine)Protocol B (Pyrazolo-pyridine)
Primary Nucleophile Primary Amine (

)
Hydrazine (

)
Leaving Group Fluoride (C4)Fluoride (C4)
Cyclization Partner C3-Amide + External Carbon (TEOF)C3-Amide (Internal)
Key Byproduct Ethanol (from TEOF)Ammonia (

)
Final Core Pyrido[4,3-d]pyrimidin-5-onePyrazolo[4,3-c]pyridin-3-one

Part 4: Troubleshooting & Optimization

Regioselectivity Issues

If you observe significant byproduct formation (reaction at C2-Cl):

  • Cause: Temperature too high during nucleophile addition or using an overly strong base (e.g., NaH) that promotes "benzyne-like" mechanisms or indiscriminate

    
    .
    
  • Solution: Lower the temperature to -10°C for the addition step. Switch to a milder base like

    
     or DIPEA.
    
Cyclization Failure (Protocol A)

If the intermediate 4-amino-nicotinamide forms but fails to cyclize:

  • Cause: Steric bulk on the amine at C4 preventing the nitrogen from rotating to attack the activated amide/orthoformate.

  • Solution: Switch from TEOF to Carbonyldiimidazole (CDI) in dry THF/Dioxane at reflux. CDI is a more potent carbonyl source and can force difficult cyclizations to form the cyclic urea derivative.

Structural Validation

The final structures should be validated using 2D-NMR (HMBC) to confirm the regiochemistry.

  • Key Signal: In the Pyrido[4,3-d]pyrimidine product, you should see an HMBC correlation between the proton on the new pyrimidine ring (from TEOF) and the Carbon-4a (bridgehead).

References

  • Regioselectivity in Pyrimidines/Pyridines

    • Lu, Y., et al. "Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine."[5] WuXi AppTec QM Magic Class, Chapter 48.

    • Source:

  • Pyrido[4,3-d]pyrimidine Synthesis

    • Hyun, J., et al. (2021).[6] "Targeting KRAS in Cancer: Promising Therapeutic Strategies." Int. J. Mol.[6] Sci., 22(22), 12142.[6] (Contextualizing the scaffold utility).

    • Patent WO2024009191A1. "Pyrido[4,3-d]pyrimidine compounds."[1][7]

    • Source:

  • Hydrazine Reactivity & Pyrazolo-pyridines

    • Mohareb, R. M., & Samir, E. (2012).[4][8] "The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine...". Open Journal of Medicinal Chemistry, 2, 1-9.[8][9] (Analogous hydrazine cyclization mechanisms).

    • Source:[4][8]

  • General SNAr Methodology

    • Algera, R. F., et al. (2024). "Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification..." J. Am. Chem. Soc.[3]

    • Source:

Sources

Application Notes: Hydrolysis of 2-Chloro-4-fluoronicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the hydrolysis of 2-chloro-4-fluoronicotinamide and its derivatives. This chemical transformation is a critical step in the synthesis of 2-chloro-4-fluoronicotinic acid, a valuable building block in the pharmaceutical and agrochemical industries. This document explores the mechanistic underpinnings of acidic, basic, and enzymatic hydrolysis, offering field-proven insights into optimizing reaction conditions, mitigating side reactions, and ensuring robust product yields. Detailed, step-by-step protocols are provided for each method, accompanied by troubleshooting advice for researchers, scientists, and drug development professionals.

Introduction and Scientific Context

This compound derivatives are pivotal intermediates in the synthesis of a wide range of biologically active molecules. The conversion of the amide functional group to a carboxylic acid via hydrolysis is a fundamental and often necessary transformation to enable further synthetic manipulations, such as esterification or coupling reactions.[1][2]

The inherent stability of the amide bond, a result of resonance delocalization between the nitrogen lone pair and the carbonyl group, makes its cleavage more challenging than that of other acyl derivatives like esters.[3] Consequently, amide hydrolysis typically requires more forcing conditions, such as heating with strong acids or bases.[3][4] This guide will dissect the causal factors behind experimental choices for the hydrolysis of this specific class of halogenated pyridine amides, addressing the unique electronic properties and potential challenges posed by the substrate.

Mechanistic Overview of Amide Hydrolysis

A foundational understanding of the reaction mechanisms is crucial for troubleshooting and optimization. Amide hydrolysis can be effectively achieved under both acidic and basic conditions, each following a distinct pathway.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen.[3][5] This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[3][5] The reaction proceeds through a tetrahedral intermediate. Subsequent proton transfers facilitate the departure of ammonia (or an amine), which is immediately protonated under the acidic conditions to form an ammonium salt.[5][6] This final, irreversible protonation of the nitrogenous leaving group drives the reaction to completion.[5]

Base-Catalyzed Hydrolysis (Saponification)

In the presence of a strong base, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon.[4] This forms a tetrahedral intermediate. The subsequent step, the expulsion of the amide anion (⁻NH₂), is generally unfavorable due to the high basicity of the leaving group.[4] However, the reaction is effectively driven to completion by two factors: the use of high temperatures and the irreversible acid-base reaction between the carboxylic acid product and the highly basic amide anion, which forms a stable carboxylate salt.[4][7] An acidic workup is required to protonate the carboxylate and isolate the final carboxylic acid product.[7][8]

Amide_Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_Amide Amide A_Protonated Protonated Amide (Activated Electrophile) A_Amide->A_Protonated + H₃O⁺ A_Tetrahedral Tetrahedral Intermediate A_Protonated->A_Tetrahedral + H₂O A_Products Carboxylic Acid + Ammonium Ion A_Tetrahedral->A_Products - H₃O⁺, + H₂O (Proton Transfer & Elimination) B_Amide Amide B_Tetrahedral Tetrahedral Intermediate B_Amide->B_Tetrahedral + OH⁻ B_Carboxylate Carboxylate Salt + Amine B_Tetrahedral->B_Carboxylate Elimination B_Final_Product Carboxylic Acid B_Carboxylate->B_Final_Product + H₃O⁺ (Workup)

Figure 1: General mechanisms for acid- and base-catalyzed amide hydrolysis.

Key Considerations for this compound Derivatives

The electronic nature of the pyridine ring in the target substrate plays a significant role. The electron-withdrawing effects of the ring nitrogen and the halogen substituents (chlorine and fluorine) increase the electrophilicity of the carbonyl carbon, which can facilitate the hydrolysis reaction. However, these same features introduce potential complications.

  • Risk of Nucleophilic Aromatic Substitution (SNAr): The 2-chloro substituent on the pyridine ring is activated towards nucleophilic attack, particularly under strong basic conditions. For instance, hydrolysis of 2-chloronicotinic acid in the presence of a base can lead to the formation of 2-hydroxynicotinic acid.[9] This side reaction can reduce the yield of the desired 2-chloro-4-fluoronicotinic acid. Therefore, careful control of temperature and reaction time is essential, especially during basic hydrolysis.

  • Stability of Halogen Substituents: While the C-F bond is generally strong, fluorinated aromatic rings can undergo hydrodefluorination under certain reductive or harsh conditions.[10] For standard hydrolysis protocols, this is less of a concern, but it is a factor to consider when developing alternative or more aggressive methods. The overall stability of fluorinated compounds is an active area of research in drug development.[11]

Experimental Protocols and Methodologies

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, when handling strong acids and bases.

Protocol 1: Acid-Catalyzed Hydrolysis

This method is often preferred for its clean reaction profile and the reduced risk of nucleophilic substitution on the pyridine ring.

Materials:

  • This compound derivative

  • Sulfuric acid (H₂SO₄, concentrated) or Hydrochloric acid (HCl, 6-12 M)

  • Deionized water

  • Sodium hydroxide (NaOH) solution (for neutralization)

  • Ethyl acetate or Dichloromethane (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend the this compound derivative (1.0 eq) in a 25-50% (v/v) aqueous solution of sulfuric acid or 6 M HCl.

  • Heat the reaction mixture to reflux (typically 100-110 °C) with vigorous stirring.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature and then further cool in an ice bath.

  • Slowly and carefully neutralize the mixture by adding a concentrated NaOH solution. Monitor the pH closely. Adjust the pH to approximately 2-3, which is often the isoelectric point for the resulting carboxylic acid, to induce precipitation.

  • If a precipitate forms, collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

  • If the product remains in solution, extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-chloro-4-fluoronicotinic acid.[12]

  • Purify the crude product by recrystallization or column chromatography as needed.

Protocol 2: Base-Catalyzed Hydrolysis

This method is effective but requires careful temperature control to minimize SNAr side reactions.

Materials:

  • This compound derivative

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water and/or Ethanol/Methanol

  • Hydrochloric acid (HCl, concentrated or 6 M)

  • Ethyl acetate or Dichloromethane

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask with a reflux condenser, dissolve the this compound derivative (1.0 eq) in a 10-20% aqueous solution of NaOH or KOH. An alcohol co-solvent (e.g., ethanol) can be used to improve solubility.[13]

  • Heat the mixture to a moderate temperature (e.g., 60-80 °C) or to a gentle reflux.[13] Avoid excessively high temperatures to minimize the risk of chlorine substitution.

  • Monitor the reaction by TLC or HPLC. The reaction may release ammonia gas, which can be detected by its characteristic smell or with moist litmus paper.[13]

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath.

  • Slowly add concentrated HCl to the cooled solution to acidify it. The carboxylate salt will be protonated to the carboxylic acid. Adjust the pH to 2-3 to maximize precipitation of the product.[8]

  • Isolate the product via vacuum filtration if it precipitates. Wash the solid with cold water and dry.

  • Alternatively, extract the acidified solution multiple times with an organic solvent.[14]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[12]

  • Purify the crude product as necessary.

Protocol 3: Enzymatic Hydrolysis - A Green Chemistry Approach

Enzymatic methods offer a highly selective and mild alternative to traditional chemical hydrolysis, operating under neutral pH and ambient temperatures. This approach can be particularly advantageous for complex substrates with sensitive functional groups.

Conceptual Protocol:

  • Enzyme Selection: An appropriate amidase (EC 3.5.1.4) is required. While a specific enzyme for this compound is not widely documented, amidases from organisms like Rhodococcus species are known for their broad substrate scope.[15][16]

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7-8).

  • Disperse the this compound derivative in the buffer. A co-solvent may be needed if solubility is low.

  • Add the amidase enzyme (either as a whole-cell catalyst or a purified enzyme).

  • Incubate the reaction at a mild temperature (e.g., 30-40 °C) with gentle agitation.

  • Monitoring and Workup: Monitor the formation of the carboxylic acid by HPLC. Once the reaction is complete, the enzyme can be removed by centrifugation (for whole cells) or filtration. The product can then be isolated from the aqueous solution by acidification and extraction, as described in the previous protocols. This method can provide high stereoselectivity and avoids harsh reagents.[17]

Comparative Summary of Hydrolysis Conditions

MethodKey ReagentsTemperatureTypical TimeAdvantagesDisadvantages
Acid-Catalyzed Conc. H₂SO₄ or HClReflux (~100 °C)4-12 hClean reaction; minimizes SNAr side products; irreversible.[5]Harsh conditions; requires corrosive acids; energy-intensive.
Base-Catalyzed 10-20% NaOH or KOH60-100 °C2-8 hGenerally faster than acid hydrolysis; uses common reagents.Risk of nucleophilic substitution[9]; requires acidic workup.[7]
Enzymatic Amidase, Buffer25-40 °C12-48 hHighly selective; mild conditions (neutral pH, low temp); environmentally friendly.[17]Enzyme may be costly or have limited availability; requires optimization.

Workflow and Troubleshooting

Hydrolysis_Workflow Start Start: This compound Reaction Hydrolysis (Acidic, Basic, or Enzymatic) Start->Reaction Monitoring Monitor Progress (TLC / HPLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Workup (Quench / Neutralize / Acidify) Monitoring->Workup Complete Isolation Product Isolation (Filter or Extract) Workup->Isolation Purification Purification (Recrystallize or Chromatography) Isolation->Purification Final Final Product: 2-Chloro-4-fluoronicotinic Acid Purification->Final

Figure 2: A generalized experimental workflow for the hydrolysis and purification process.

Field-Proven Insights & Troubleshooting:

  • Problem: Incomplete or slow reaction.

    • Solution: For acid/base methods, moderately increase the temperature or the concentration of the acid/base. Ensure efficient stirring, especially for heterogeneous mixtures. For enzymatic methods, check enzyme activity and buffer pH.

  • Problem: Significant formation of 2-hydroxy-4-fluoronicotinic acid (especially in basic hydrolysis).

    • Solution: Reduce the reaction temperature and shorten the reaction time. Use the minimum effective concentration of the base. Alternatively, switch to the acid-catalyzed protocol.

  • Problem: Difficulty in product isolation/extraction.

    • Solution: Carefully adjust the pH of the aqueous solution during workup. The solubility of the carboxylic acid product is highly pH-dependent. Test small aliquots to find the optimal pH for precipitation or extraction. Using a continuous liquid-liquid extractor can be effective for products with moderate water solubility.

Conclusion

The hydrolysis of this compound derivatives is a robust and essential transformation for producing the corresponding nicotinic acid. The choice between acidic, basic, and enzymatic methods depends critically on the substrate's stability, the required purity of the product, and the scale of the reaction. While acid-catalyzed hydrolysis often provides a cleaner product profile by avoiding nucleophilic substitution, base-catalyzed methods can also be highly effective with careful control of reaction parameters. The continued development of biocatalytic approaches promises a greener and more selective future for this and other critical chemical transformations in industrial synthesis.

References

  • Mechanism of Amide Hydrolysis. (2019). YouTube. Retrieved from [Link]

  • Synthetic method of 2-chloro-N-(4'-chlorodiphenyl-2-yl) nicotinamide. (n.d.). Google Patents.
  • The Hydrolysis of Amides. (n.d.). Chemguide. Retrieved from [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024). YouTube. Retrieved from [Link]

  • Amides Explained: Preparation, Hydrolysis and Reduction. (2025). YouTube. Retrieved from [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. Retrieved from [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Synthesis of 2-Chloronicotinic Acid Derivatives. (n.d.). Atlantis Press. Retrieved from [Link]

  • Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. (2024). YouTube. Retrieved from [Link]

  • Straightforward Chemo-Multi-Enzymatic Cascade Systems for the Stereo-Controlled Synthesis of 5-Amino-6-nitrocyclitols. (n.d.). MDPI. Retrieved from [Link]

  • Hydrolysis of 2-chloronicotinic acid in presence of base and successive keto-enol tautomerization. (n.d.). ResearchGate. Retrieved from [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). NIH National Center for Biotechnology Information. Retrieved from [Link]

  • A Level Chemistry Revision "Hydrolysis of Haloalkanes by Nucleophilic Substitution". (2022). YouTube. Retrieved from [Link]

  • Synthesis of 2-Chloronicotinic Acid Derivatives. (2019). ResearchGate. Retrieved from [Link]

  • Hydrolysis Reactions. (2018). Yumpu. Retrieved from [Link]

  • Neonicotinoid Metabolism: Compounds, Substituents, Pathways, Enzymes, Organisms, and Relevance. (n.d.). ACS Publications. Retrieved from [Link]

  • Acid and base-catalyzed hydrolysis of amides. (n.d.). Khan Academy. Retrieved from [Link]

  • Synthesis of some 2-aminonicotinic acid derivatives. (n.d.). NIH National Center for Biotechnology Information. Retrieved from [Link]

  • Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps!. (2023). YouTube. Retrieved from [Link]

  • 5.4: Hydrolysis Reactions. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Design and synthesis of substituted nicotinamides as inhibitors of soluble epoxide hydrolase. (n.d.). NIH National Center for Biotechnology Information. Retrieved from [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. (n.d.). MDPI. Retrieved from [Link]

  • Stepwise Post-Modification of Pyridine-Imine COFs for Enhanced Hydrolytic Stability and Proton Conductivity. (2025). NIH National Center for Biotechnology Information. Retrieved from [Link]

  • Method for preparing 2-chloronicotinic acid. (n.d.). Patsnap. Retrieved from [Link]

  • A survey of synthetic nicotinamide cofactors in enzymatic processes. (2016). Springer. Retrieved from [Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. (n.d.). NIH National Center for Biotechnology Information. Retrieved from [Link]

  • The chemistry of the vitamin B3 metabolome. (n.d.). NIH National Center for Biotechnology Information. Retrieved from [Link]

  • Amide bond hydrolysis in peptides and cyclic peptides catalyzed by a dimeric Zr(iv)-substituted Keggin type polyoxometalate. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Efficient Preparation of Chiral Hydroxylamines via Nickel-Catalyzed Asymmetric Hydrogenation of Oximes. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Chloro-4-fluoronicotinamide Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Dr. A. Vance, Senior Application Scientist Ticket Topic: Troubleshooting impurity profiles and regioselectivity in 2-Chloro-4-fluoronicotinamide scaffolds.

Core Reactive Profile & Architecture

Welcome to the technical support center. To resolve your side-product issues, we must first understand the electronic architecture of your scaffold. This compound is a "loaded spring" of reactivity.

You are dealing with three distinct electrophilic/nucleophilic sites:

  • C4-Fluorine: The "Soft" Target. Highly activated for

    
     due to the ortho-amide (EWG) and para-pyridine nitrogen. Fluorine is the superior leaving group here (Meisenheimer complex stability).
    
  • C2-Chlorine: The "Hard" Target. Less activated for

    
     but excellent for Pd-catalyzed oxidative addition (Suzuki/Buchwald).
    
  • C3-Amide: The "Trap." Susceptible to hydrolysis (to acid) or dehydration (to nitrile), and capable of chelating your metal catalyst.

Troubleshooting Guide (Q&A Format)

Issue A: "I am trying to run a Suzuki coupling at the C2-Cl position, but I see significant starting material consumption and a mass corresponding to the nucleophile displacing the Fluorine."

Diagnosis: Competitive


 Reaction.
The basic conditions required for Suzuki coupling (Base + Heat) are triggering a nucleophilic attack on the highly labile C4-Fluorine by your boronic acid (or the base itself).

The Fix:

  • Switch Bases: Move away from hydroxides (NaOH, KOH) or alkoxides. Use anhydrous, non-nucleophilic bases like Cesium Carbonate (

    
    )  or Potassium Phosphate (
    
    
    
    )
    .
  • Solvent System: Avoid polar aprotic solvents (DMF, DMSO) if possible, as they accelerate

    
     rates significantly. Switch to 1,4-Dioxane  or Toluene/Water  biphasic systems.
    
  • Temperature Ramp: Do not blast the reaction at 100°C immediately. Pre-mix the catalyst and aryl halide at room temperature to allow oxidative addition into the C-Cl bond before heating.

Issue B: "My product mass is correct, but the NMR shows a shift in the aromatic protons. Is it possible I coupled at the wrong position?"

Diagnosis: Regioselectivity Failure (


 Context).
If you intended to displace the C2-Chlorine using a nucleophile (amine/thiol) without a metal catalyst, you have likely displaced the C4-Fluorine instead.

The Causality: In this scaffold, C4 is kinetically favored over C2 by orders of magnitude. The C3-amide group withdraws electron density, making C4 extremely electrophilic. Furthermore, Fluorine is a better leaving group than Chlorine in


 because the rate-determining step is the nucleophilic attack, which is stabilized by the highly electronegative Fluorine.

Protocol Validation:

  • Target C4 (F-displacement): Run at 0°C to RT. It will go fast.

  • Target C2 (Cl-displacement): You generally cannot do this via

    
     while the C4-F is present. You must perform the C4 substitution first (installing a non-leaving group) or use a Pd-catalyst which prefers the C-Cl bond (oxidative addition) over the C-F bond.
    
Issue C: "I see a +1 mass shift (Hydrolysis) or a -18 mass shift (Dehydration) in my LCMS."

Diagnosis: Amide Instability.

  • +1 Mass (Acid): You are hydrolyzing the amide to 2-chloro-4-fluoronicotinic acid. This happens in aqueous basic conditions (e.g., Suzuki coupling with aqueous

    
    ).
    
  • -18 Mass (Nitrile): You are dehydrating the amide to a nitrile. This often happens if you use coupling agents like

    
     or if you heat strongly in the presence of Lewis acids.
    

The Fix:

  • For Hydrolysis: Switch to anhydrous conditions . Use

    
     suspended in Dioxane.
    
  • For Dehydration: Ensure your reaction pH remains neutral to slightly basic. Avoid acidic workups.

Visualizing the Pathways

The following diagram illustrates the decision logic for avoiding side products based on your desired transformation.

ReactionLogic Start Starting Scaffold: This compound Goal What is your Goal? Start->Goal Suzuki Pd-Catalyzed Coupling (Targeting C2-Cl) Goal->Suzuki C-C Bond Formation SnAr Nucleophilic Substitution (Targeting C4-F) Goal->SnAr C-N/C-O Bond Formation Risk1 RISK: C4-F Displacement (SnAr Side Reaction) Suzuki->Risk1 Risk2 RISK: Amide Hydrolysis (Acid Formation) Suzuki->Risk2 Sol1 SOLUTION: 1. Use Anhydrous Base (Cs2CO3) 2. Use Non-Polar Solvent (Toluene) 3. Bulky Ligands (XPhos) Risk1->Sol1 Mitigate Risk2->Sol1 Mitigate Risk3 RISK: Bis-substitution (Attack at C2-Cl) SnAr->Risk3 Sol2 SOLUTION: 1. Control Temp (< 25°C) 2. Stoichiometric Control (1.0 eq) Risk3->Sol2 Mitigate

Caption: Decision tree for reaction optimization. Red paths indicate failure modes; Green nodes indicate technical solutions.

Quantitative Data: Solvent & Base Compatibility Matrix

Use this table to select conditions that minimize the "Hydrolysis" and "Regio-scrambling" side products.

Condition TypeReagent/SolventRisk: C4

(Unwanted)
Risk: Amide HydrolysisRecommendation
Base NaOH / KOH (aq)High (Strong Nucleophile)High AVOID
Base

/

(aq)
MediumMedium⚠️ Caution
Base

(Anhydrous)
LowLowPREFERRED
Base

/ DIPEA
LowLow✅ Good for

Solvent DMF / DMSOHigh (Accelerates

)
Low⚠️ Use only if necessary
Solvent 1,4-DioxaneLowLowPREFERRED
Solvent TolueneVery LowLow✅ Excellent for Suzuki

Experimental Protocol: High-Fidelity Suzuki Coupling

This protocol is designed to couple at C2-Cl while preserving the C4-F and Amide .[1]

Reagents:

  • Substrate: this compound (1.0 eq)

  • Boronic Acid: Aryl-B(OH)2 (1.1 eq)

  • Catalyst:

    
     or 
    
    
    
    + XPhos (0.05 eq)
  • Base:

    
     (2.0 eq, anhydrous)
    
  • Solvent: 1,4-Dioxane (Dry, sparged with

    
    )
    

Step-by-Step:

  • Inert Setup: Flame-dry a reaction vial and cool under Argon/Nitrogen.

  • Solids: Add the Nicotinamide substrate, Boronic acid, Base, and Catalyst solids.

  • Degas: Cap the vial and purge with inert gas for 5 minutes.

  • Solvent Addition: Add anhydrous Dioxane via syringe.

  • Activation (Critical): Stir at Room Temperature for 15 minutes. Why? This allows the Pd to coordinate and initiate oxidative addition before thermal energy triggers the unwanted

    
     at the Fluorine position.
    
  • Reaction: Heat to 80°C. Monitor by LCMS every hour.

    • Stop Condition: If you see a peak with mass [Product - HF + Nucleophile], you are overheating. Lower temp to 60°C.

  • Workup: Dilute with EtOAc, wash with water (pH neutral). Dry over

    
    .
    

References

  • Regioselectivity in 2,4-Dihalopyrimidines (Analogous Chemistry)

    • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine. ResearchGate. (Demonstrates the preference for C4 substitution in analogous heterocyclic systems).
  • Nicotinamide Hydrolysis Kinetics

    • Structural and Kinetic Isotope Effect Studies of Nicotinamidase. Biochemistry (ACS). (Details the mechanism of amide hydrolysis in nicotinamide scaffolds).
  • Catalyst Poisoning & Chelation

    • Palladium single-atom catalysts prepared via strong metal-support interaction.[2] OAE Publishing. (Discusses Pd interaction with heteroatoms).

  • Safety Data (2-Chloro-4-fluoropyridine derivatives)

    • PubChem CID 2782792 Safety Summary. NIH.

Sources

Technical Support Center: Recrystallization of 2-Chloro-4-fluoronicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the recrystallization of 2-Chloro-4-fluoronicotinamide. It is designed to offer practical, field-proven insights and troubleshooting strategies to achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

The presence of a polar amide group, a halogenated pyridine ring, and the potential for hydrogen bonding suggests that polar protic and aprotic solvents are likely candidates. A study on the solubility of the related compound, 2-chloronicotinic acid, showed high solubility in solvents like N-methyl pyrrolidone (NMP), N,N-dimethylformamide (DMF), ethyl acetate, and acetone.[1] Conversely, it exhibited low solubility in water and cyclohexane.[1] This provides a strong starting point for solvent selection.

Q2: How do I select a suitable solvent system for my initial trials?

A2: A logical approach to solvent selection involves starting with single-solvent systems and progressing to mixed-solvent systems if necessary.

  • Initial Single-Solvent Screening: Begin with small-scale solubility tests using the solvents listed in Table 1. The goal is to identify a solvent that completely dissolves the crude this compound when hot but allows for good crystal formation upon cooling.

  • Mixed-Solvent Systems: If a single solvent does not provide the desired solubility profile, a mixed-solvent system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. For instance, a mixture of ethanol and water or ethyl acetate and hexane could be effective.[2]

Q3: What are the common impurities I should be aware of during the purification of this compound?

A3: Impurities in the final product can arise from starting materials, by-products of the synthesis, or degradation products. For halogenated pyridines, potential impurities could include regioisomers, unreacted starting materials, or products of side reactions such as hydrolysis or aminolysis. For example, in the synthesis of related compounds, by-products from incomplete reactions or alternative reaction pathways are common. It is also crucial to consider residual solvents from the synthesis, which can be identified and quantified using techniques like gas chromatography.[3]

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound and provides actionable solutions.

Problem 1: The compound "oils out" and does not form crystals.

  • Cause: The compound is coming out of solution above its melting point, or the solution is supersaturated. This is more common with highly impure samples or when the cooling rate is too rapid.

  • Solution:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation.

    • Allow the solution to cool more slowly. Gentle stirring can sometimes promote crystallization.

    • If using a mixed-solvent system, consider adjusting the ratio of the "good" to "poor" solvent.

Problem 2: No crystals form upon cooling.

  • Cause: The solution may not be sufficiently saturated, or there are no nucleation sites for crystal growth to begin.

  • Solution:

    • Induce Crystallization:

      • Seeding: Add a small crystal of the pure compound to the solution.

      • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.

    • Increase Concentration: If induction methods fail, carefully evaporate some of the solvent to increase the concentration of the solute and then allow it to cool again.

    • Add an Anti-Solvent: If using a single-solvent system, you can try adding a "poor" solvent (an anti-solvent) dropwise to the cooled solution until it becomes slightly turbid, then warm slightly to clarify and cool again.

Problem 3: The yield of recovered crystals is very low.

  • Cause: The compound may be too soluble in the chosen solvent even at low temperatures, or too much solvent was used.

  • Solution:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Optimize Cooling: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize crystal precipitation, but be mindful that this can sometimes cause impurities to co-precipitate.

    • Solvent Selection: Re-evaluate your choice of solvent. A solvent with a steeper solubility curve (large difference in solubility between hot and cold) is ideal.

    • Recover from Mother Liquor: Concentrate the mother liquor (the solution remaining after filtration) and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Problem 4: The recrystallized product is not pure enough.

  • Cause: The chosen solvent may not be effective at excluding certain impurities, or impurities may have co-precipitated with the product.

  • Solution:

    • Re-recrystallize: A second recrystallization using the same or a different solvent system can significantly improve purity.

    • Activated Carbon Treatment: If the impurity is colored, adding a small amount of activated carbon to the hot solution before filtration can help adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product.

    • Solvent System Re-evaluation: Consider a different solvent or mixed-solvent system that may have a better selectivity for dissolving the impurities while leaving the desired compound to crystallize.

Solvent Selection and Troubleshooting Workflow

Caption: Decision workflow for solvent selection and troubleshooting.

Recommended Solvents for Initial Screening

The following table provides a list of potential solvents for the recrystallization of this compound, based on general principles and data for related compounds.[1][4] Experimental validation is essential.

SolventClassBoiling Point (°C)Rationale
Ethanol Polar Protic78Often a good starting point for polar compounds.[2]
Methanol Polar Protic65Similar to ethanol, but more polar.
Isopropanol Polar Protic82Less polar than ethanol, may offer different selectivity.
Ethyl Acetate Polar Aprotic77Good solvent for many organic compounds.
Acetone Polar Aprotic56Strong solvent, may require a co-solvent to reduce solubility.
Acetonitrile Polar Aprotic82Can be effective for nitrogen-containing heterocycles.
Water Polar Protic100Likely a poor solvent, but useful in mixed-solvent systems.
Toluene Non-polar111May be useful for removing non-polar impurities.
Heptane/Hexane Non-polar98/69Likely poor solvents, useful as anti-solvents in mixed systems.

General Recrystallization Protocol

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound to remove any residual solvent.

References

  • Process for the production of pure white 2-chloronicotinic acid.
  • Formulation and Solid State Characterization of Nicotinamide-based Co-crystals of Fenofibrate. National Center for Biotechnology Information. [Link]

  • Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. National Center for Biotechnology Information. [Link]

  • Recent Advances in Co-Former Screening and Formation Prediction of Multicomponent Solid Forms of Low Molecular Weight Drugs. National Center for Biotechnology Information. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Purification method of pyridine and pyridine derivatives.
  • Synthetic method of 2-chloro-N-(4'-chlorodiphenyl-2-yl) nicotinamide.
  • Solubility Determination of 2-Chloronicotinic Acid and Analysis of Solvent Effect. ACS Publications. [Link]

  • What is best method to remove pyridine from a reaction mixture? ResearchGate. [Link]

  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. International Journal of ChemTech Research. [Link]

  • Preparation method of 2-chloro-4-fluorotoluene.
  • Formation of pyridinium salts with EWG. Reddit. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. [Link]

  • 2-chloropyrimidine. Organic Syntheses. [Link]

  • Cocrystallization: An Innovative Route toward Better Medication. Brieflands. [Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. MDPI. [Link]

Sources

Validation & Comparative

Technical Comparison Guide: Mass Spectrometry Fragmentation of 2-Chloro-4-fluoronicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of high-potency kinase inhibitors and agrochemicals, 2-Chloro-4-fluoronicotinamide (CAS: 841226-75-7) serves as a critical halogenated pyridine scaffold. Its structural integrity is defined by the precise positioning of chlorine (C2) and fluorine (C4) around the nicotinamide core.

This guide provides an in-depth technical analysis of its Electrospray Ionization (ESI) fragmentation pattern. Unlike generic spectral libraries, we focus on the mechanistic causality of ion formation to distinguish this compound from its common synthetic impurities: 2-Chloronicotinamide (des-fluoro analog) and Nicotinamide (des-halo analog).

Key Differentiator: The unique combination of the Chlorine isotope signature (


)  and the Fluorine mass defect  allows for unambiguous identification of the parent ion and its primary acylium fragment, providing superior specificity over non-fluorinated alternatives.

Technical Specifications & Theoretical Masses

Before analyzing the spectra, we must establish the ground truth for the protonated species


.

Table 1: Exact Mass Calculations (Monoisotopic)

CompoundFormulaMonoisotopic Mass (Da)

(

)

(

)
This compound C

H

ClFN

O
173.9996 175.0069 177.0040
2-Chloronicotinamide (Impurity A)C

H

ClN

O
156.0090157.0163159.0134
Nicotinamide (Impurity B)C

H

N

O
122.0480123.0553N/A

Note on Isotope Patterns: The presence of a single chlorine atom dictates a characteristic 3:1 intensity ratio between the


 and 

peaks. Fluorine (

) is monoisotopic and does not contribute to the isotope envelope but significantly shifts the mass defect negative relative to hydrogen.

Fragmentation Mechanism Analysis

The fragmentation of this compound under Collision-Induced Dissociation (CID) follows a distinct pathway governed by the stability of the pyridine ring and the lability of the primary amide group.

Primary Pathway: Amide Cleavage

Upon protonation (typically on the pyridyl nitrogen or amide oxygen), the molecule undergoes an


-cleavage or rearrangement to expel a neutral ammonia molecule (

, 17.02 Da). This generates a resonance-stabilized acylium ion .
  • Transition:

    
    
    
  • Mechanism: Inductive destabilization by the electron-withdrawing Fluorine (C4) and Chlorine (C2) facilitates the nucleophilic displacement or simple bond scission of the amide nitrogen.

Secondary Pathway: Decarbonylation

The resulting acylium ion is metastable and rapidly loses carbon monoxide (


, 27.99 Da) to form the 2-chloro-4-fluoropyridin-3-yl cation .
  • Transition:

    
    
    
  • Significance: This ion (

    
     130) retains both halogens, preserving the specific substitution pattern of the scaffold.
    
Tertiary Pathway: Ring Fragmentation

At higher collision energies (>30 eV), the pyridine ring undergoes fragmentation, typically ejecting Hydrogen Cyanide (


, 27.01 Da).
  • Transition:

    
    
    
Visualization of Signaling Pathway

The following diagram illustrates the stepwise fragmentation logic, color-coded by ion stability.

FragmentationPathway cluster_impurity Common Impurity Pathway (2-Cl-Nicotinamide) Precursor Precursor Ion [M+H]+ m/z 175.0 (100%) m/z 177.0 (33%) Acylium Acylium Ion [M+H - NH3]+ m/z 158.0 Precursor->Acylium Loss of NH3 (-17 Da) Pyridyl Pyridyl Cation [M+H - NH3 - CO]+ m/z 130.0 Acylium->Pyridyl Loss of CO (-28 Da) RingFrag Ring Fragment [M+H - NH3 - CO - HCN]+ m/z 103.0 Pyridyl->RingFrag Loss of HCN (-27 Da) Impurity [M+H]+ m/z 157 ImpurityFrag Frag m/z 112 Impurity->ImpurityFrag Similar Loss

Caption: Stepwise CID fragmentation pathway of this compound showing conservation of halogen atoms until ring destruction.

Comparative Performance Analysis

In drug development, "performance" of an analytical method is defined by its ability to distinguish the target from structural analogs.

Table 2: Specificity Comparison

FeatureThis compound 2-Chloronicotinamide (Alternative)Nicotinamide (Alternative)
Parent Ion (

)
175 / 177 157 / 159123
Isotope Pattern Cl (3:1) Cl (3:1)None
Key Fragment 1 158 (Acylium)140106
Key Fragment 2 130 (Pyridyl)11278
Interference Risk LowHigh (if F-loss occurs)Low

Analysis:

  • Specificity: The target compound's fragments are shifted exactly +18 Da (mass of Fluorine vs Hydrogen) relative to 2-Chloronicotinamide. This allows for "neutral loss" scanning where the mass difference is constant.

  • Risk: If the Fluorine atom is labile (e.g., nucleophilic aromatic substitution during ionization), the spectrum could mimic the des-fluoro impurity. However, the C4-F bond on a pyridine ring is generally stable under standard ESI conditions, making the

    
     130 ion a robust quantifier.
    

Experimental Protocol (Self-Validating)

To replicate these results and validate the identity of your compound, follow this protocol.

Sample Preparation
  • Stock: Dissolve 1 mg of this compound in 1 mL of Methanol (LC-MS grade).

  • Dilution: Dilute 1:100 with 0.1% Formic Acid in Water/Methanol (50:50 v/v) to a final concentration of ~10 µg/mL.

    • Why Formic Acid? Promotes protonation (

      
      ) of the pyridine nitrogen.
      
LC-MS/MS Parameters
  • Ionization: ESI Positive Mode (+).

  • Capillary Voltage: 3.5 kV.

  • Source Temp: 300°C (Ensure complete desolvation to prevent adducts).

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is recommended to visualize the full pathway from Parent to Ring Fragments.

Validation Workflow (Decision Tree)

Use this logic to confirm identity in a mixed sample.

ValidationLogic Start Start Analysis Full Scan MS1 CheckParent Is m/z 175 present? Start->CheckParent CheckIso Is m/z 177 approx 33% of 175? CheckParent->CheckIso Yes ResultNeg Not Detected CheckParent->ResultNeg No CheckFrag MS/MS: Is m/z 158 (Loss of 17) dominant? CheckIso->CheckFrag Yes ResultImp Suspect Impurity: 2-Chloronicotinamide CheckIso->ResultImp No (Check m/z 157) ResultPos Confirmed: 2-Chloro-4-fluoro nicotinamide CheckFrag->ResultPos Yes CheckFrag->ResultImp No

Caption: Analytical decision tree for validating this compound identity.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (Source for general pyridine fragmentation data).

  • Holčapek, M., et al. (2010). Fragmentation behavior of pyridine derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Provides basis for ring cleavage mechanisms).
  • PubChem. (2023). Compound Summary: this compound. Retrieved from [Link] (Structure verification).

Comparative Guide: IR Spectroscopy Characterization of 2-Chloro-4-fluoronicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

In the synthesis of next-generation kinase inhibitors and fluorinated neonicotinoids, 2-Chloro-4-fluoronicotinamide (CAS 841226-55-7) serves as a critical scaffold. Its unique substitution pattern—combining an electron-withdrawing fluorine at the 4-position with a reactive chlorine at the 2-position—creates specific electronic environments that are distinct in vibrational spectroscopy.

This guide provides a technical comparison of the infrared (IR) spectral signature of this compound against its primary synthetic precursors and structural analogs. By focusing on diagnostic peak shifts , researchers can rapidly validate product identity and detect common impurities (e.g., hydrolysis products or non-fluorinated byproducts) without initial reliance on slower NMR techniques.

Theoretical Framework: Vibrational Modes

The IR spectrum of this compound is dominated by the interplay between the pyridine ring, the amide functionality, and the halogen substituents.

The "Fingerprint" Logic

Unlike simple benzene derivatives, the pyridine nitrogen alters the dipole moments of ring vibrations. The addition of Fluorine (highly electronegative) at C4 induces a significant dipole change, resulting in intense bands in the 1200–1280 cm⁻¹ region, which serves as the primary differentiator from non-fluorinated analogs.

Key Functional Group Assignments
  • Amide Moiety (

    
    ):  Exhibits the classic "doublet" in the high-frequency region (asymmetric/symmetric stretching) and the Amide I/II bands in the double-bond region.
    
  • Halogenated Pyridine Ring: The C-Cl and C-F bonds couple with ring vibrations. The C-F stretch is typically very strong and distinct.

Comparative Analysis: Target vs. Alternatives

This section objectively compares the target molecule with its most common "alternatives" encountered during process development: the Precursor Acid (2-Chloro-4-fluoronicotinic acid) and the Des-fluoro Impurity (2-Chloronicotinamide).

Comparison 1: Target Amide vs. Precursor Acid

Objective: Confirm completion of the amidation reaction.

FeatureThis compound (Target)2-Chloro-4-fluoronicotinic Acid (Precursor)Diagnostic Shift / Observation
3100–3500 cm⁻¹ Doublet (

,

) at ~3350 & 3180 cm⁻¹
Broad, intense envelope (O-H stretch) centered ~3000–2500 cm⁻¹Primary Indicator: Disappearance of the broad acid "beard" and appearance of distinct sharp amide peaks.
1650–1720 cm⁻¹ Amide I (

) at ~1660–1690 cm⁻¹
Acid Carbonyl (

) at ~1700–1725 cm⁻¹
Acid carbonyls typically absorb at higher frequencies than primary amides due to lack of resonance donation from the -NH2 group.
1600–1620 cm⁻¹ Amide II (

) present
AbsentThe "scissoring" bending mode of

is unique to the amide.
Comparison 2: Target vs. Non-Fluorinated Analog

Objective: Confirm successful fluorination or absence of starting material (if synthesizing via halogen exchange).

FeatureThis compound 2-Chloronicotinamide (Non-F Analog)Diagnostic Shift / Observation
1200–1280 cm⁻¹ Strong Band (

Aryl)
Weak/AbsentThe C-F stretch is often the strongest peak in the fingerprint region for fluorinated aromatics.
Ring Breathing Shifted to ~1000–1010 cm⁻¹~990 cm⁻¹Fluorine substitution stiffens the ring, often shifting the breathing mode to slightly higher frequencies.
800–900 cm⁻¹ C-H Out-of-Plane (2 adjacent H's)C-H Out-of-Plane (3 adjacent H's)The substitution pattern (2,3,4-trisubstituted vs 2,3-disubstituted) alters the C-H bending pattern.

Experimental Protocol: ATR-FTIR Validation

To ensure reproducible data, the following Attenuated Total Reflectance (ATR) protocol is recommended over KBr pellets to avoid moisture interference with the amide bands.

Materials & Equipment[1]
  • Spectrometer: FTIR with DTGS or MCT detector (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Crystal: Diamond or ZnSe ATR crystal (Diamond preferred for hardness).

  • Solvent: Isopropanol (HPLC grade) for cleaning.

Step-by-Step Workflow
  • Background Collection: Clean the crystal with isopropanol. Collect an air background (32 scans, 4 cm⁻¹ resolution). Rationale: Removes atmospheric

    
     and 
    
    
    
    contributions.
  • Sample Loading: Place ~5–10 mg of solid this compound on the crystal center.

  • Compression: Apply pressure using the anvil until the force gauge reads optimal contact (typically ~80–100 N). Rationale: Poor contact yields noisy spectra, especially in the high-wavenumber region.

  • Acquisition: Scan the sample (32 scans).

  • Post-Processing: Apply Automatic Baseline Correction. Do not smooth excessively as this may obscure the splitting of the Amide I/II bands.

Decision Logic for Quality Control

The following diagram illustrates the logical flow for validating the identity of this compound using IR data.

IR_Validation_Logic Start Start: Acquire IR Spectrum Check_OH Is a broad O-H band (2500-3000 cm⁻¹) present? Start->Check_OH Check_NH2 Are NH2 doublets present (3100-3400 cm⁻¹)? Check_OH->Check_NH2 No Result_Acid Contamination: Precursor Acid Detected Check_OH->Result_Acid Yes Check_CF Is a strong band present at 1200-1280 cm⁻¹? Check_NH2->Check_CF Yes Check_NH2->Result_Acid No (Amide missing) Result_NonF Identity Error: Non-fluorinated Analog Check_CF->Result_NonF No Result_Pass Identity Confirmed: This compound Check_CF->Result_Pass Yes

Caption: QC Decision Tree for spectral validation of this compound.

Detailed Characteristic Peak Table

This table synthesizes data from structural analogs (fluoropyridines and nicotinamides) to provide the Expected Diagnostic Regions .

Functional GroupVibration ModeWavenumber Region (cm⁻¹)IntensityNotes
Amide A

Asymmetric
3300–3450MediumSharp peak; higher energy than symmetric.
Amide B

Symmetric
3100–3250MediumOften appears as a secondary peak or shoulder.
Aromatic C-H

3000–3100WeakJust above aliphatic region; often obscured by NH2.
Amide I

1650–1690StrongThe most prominent carbonyl feature.
Amide II

+

1600–1620Medium-StrongDiagnostic for primary amides; absent in acids/esters.
Pyridine Ring

/

1570–1600MediumSkeletal vibrations; often overlaps with Amide II.
Aryl Fluoride

1200–1280 Very Strong Critical ID Peak. Broad and intense.
Aryl Chloride

1050–1100Weak-MediumIn-plane bending/stretching mix.
Fingerprint

Out-of-plane
800–860StrongDiagnostic of 2,3,4-substitution pattern (2 adjacent H's).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736735, 2-chloro-N-(2,4-difluorophenyl)nicotinamide. (Used for structural analog comparison). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • ResearchGate (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. (Provides context on synthesis pathways and impurities). Retrieved from [Link]

  • NIST Chemistry WebBook. Pyridine, 2-chloro- and Nicotinamide IR Spectra. (Baseline spectral data for substructures). Retrieved from [Link]

Structural Certainty in Halogenated Pyridines: Validation of 2-Chloro-4-fluoronicotinamide by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Context

In the development of kinase inhibitors and pyridine-based pharmacophores, 2-Chloro-4-fluoronicotinamide serves as a critical scaffold. However, the synthesis of polysubstituted pyridines often yields regioisomeric mixtures (e.g., 2-fluoro-4-chloro vs. 2-chloro-4-fluoro analogs) that are notoriously difficult to distinguish using standard solution-state NMR (


H, 

C).

While Mass Spectrometry (MS) confirms molecular weight, it fails to determine substitution patterns. Nuclear Magnetic Resonance (NMR) provides connectivity data but often suffers from ambiguous coupling constants (


) and overlapping chemical shifts in electron-deficient rings.

Single Crystal X-ray Diffraction (SC-XRD) is the only analytical technique that provides absolute structural certainty. By directly mapping electron density, SC-XRD unequivocally differentiates Chlorine (


) from Fluorine (

) and defines the intermolecular hydrogen-bonding network critical for solid-state formulation.
Comparative Analysis: The "Regioisomer Trap"

The following table objectively compares validation methods for halogenated nicotinamides, highlighting why SC-XRD is the requisite "Gold Standard" for this specific molecule.

Feature

H /

C /

F NMR
Mass Spectrometry (HRMS) X-ray Crystallography (SC-XRD)
Primary Output Connectivity & Chemical EnvironmentElemental Composition & MassAbsolute 3D Spatial Arrangement
Regioisomer Specificity Moderate/Low.

-coupling overlap often requires complex 2D experiments (HOESY) to confirm Cl vs. F position.
None. Isomers have identical

.
Absolute. Differentiates atoms by electron density (

vs

).
Sample State Solution (Solvent effects may mask tautomers)Gas Phase / IonizedSolid State (Reveals packing/polymorphs)
Data Confidence Inferential (Spectral assignment)Inferential (Fragmentation pattern)Direct Observation (Diffraction pattern)
Sample Recovery High (Non-destructive)Low (Destructive)High (Non-destructive)
Experimental Protocol: From Powder to Structure

To validate this compound, the following self-validating workflow is recommended. This protocol is designed to overcome the common challenge of amide "twinning" and poor solubility.

Phase 1: Crystal Growth (Vapor Diffusion Method)

Direct evaporation often yields microcrystalline powder unsuitable for diffraction. Vapor diffusion is preferred for nicotinamides to encourage slow lattice formation.

  • Solvent Selection: Dissolve 20 mg of the compound in a "Good Solvent" (e.g., Methanol or THF ). The amide group requires polar protic or aprotic solvents.

  • Precipitant: Use n-Hexane or Diethyl Ether as the "Anti-solvent."

  • Setup:

    • Place the sample solution in a small inner vial (open).

    • Place the inner vial inside a larger jar containing the anti-solvent.

    • Seal the outer jar.

  • Timeline: Allow to stand at 4°C for 3–7 days. The anti-solvent will slowly diffuse into the inner vial, lowering solubility and growing single crystals.

Phase 2: Data Collection Strategy

Due to the presence of Chlorine (a heavy atom relative to C/N/O/F), absorption correction is critical.

  • Radiation Source: Molybdenum (

    
    , 
    
    
    
    ) is preferred over Copper (
    
    
    ) to minimize absorption effects from the Chlorine atom, though Cu is acceptable for small organic crystals if Mo is unavailable.
  • Temperature: Collect data at 100 K (Cryostream).

    • Reasoning: Cooling reduces thermal vibration (atomic displacement parameters), which is crucial for resolving the electron density separation between the adjacent amide carbonyl and the halogen substituents.

  • Resolution Target: Aim for

    
     to ensure precise bond length determination.
    
Phase 3: Structural Refinement & Validation
  • Space Group Determination: Nicotinamides typically crystallize in monoclinic (

    
    ) or triclinic (
    
    
    
    ) systems due to the planar nature of the pyridine ring and amide dimerization.
  • Atom Assignment:

    • Chlorine vs. Fluorine: In the electron density map (

      
      ), Chlorine will appear as a significantly larger peak (approx. 2x the integrated density of Fluorine).
      
    • R-Factor: A final

      
       value 
      
      
      
      (5%) indicates a high-quality solution.
Visualization of Validation Logic

The following diagrams illustrate the decision-making process and the experimental workflow.

Diagram A: The Regioisomer Decision Matrix

This logic tree demonstrates why researchers must escalate to X-ray when NMR is ambiguous.

ValidationLogic Start Synthesized This compound NMR 1H / 13C NMR Analysis Start->NMR MS Mass Spectrometry Start->MS Ambiguity Ambiguous Coupling Constants? (Is it 2-Cl/4-F or 2-F/4-Cl?) NMR->Ambiguity Overlapping Signals XRD Single Crystal XRD (The Gold Standard) Ambiguity->XRD Yes (High Risk) MS->Ambiguity Identical Mass (Isomers) Result Definitive Structure Confirmed XRD->Result Electron Density Mapping

Caption: Decision matrix highlighting the necessity of SC-XRD for resolving isomeric ambiguity in halogenated pyridines.

Diagram B: Crystallography Workflow

The step-by-step physical process for validating the structure.

XRDWorkflow Sample Crude Solid Vapor Vapor Diffusion (MeOH / Hexane) Sample->Vapor Dissolve Mount Mount on Goniometer (Mitegen Loop) Vapor->Mount Harvest Crystal Diffract Diffraction (100K) Mo-Source Mount->Diffract X-ray Beam Solve Structure Solution (SHELXT / OLEX2) Diffract->Solve Integration

Caption: Operational workflow from crude sample to solved structure using vapor diffusion and low-temperature diffraction.

Expected Results & Data Interpretation

When analyzing the solved structure of this compound, the researcher should verify the following geometric parameters to confirm the structure is correct and not a regioisomer.

Key Geometric Parameters (Theoretical Targets)
ParameterBondExpected Value (

)
Significance
Bond Length C(2) – Cl 1.72 – 1.74 Typical

length. Significantly longer than C-F.
Bond Length C(4) – F 1.33 – 1.35 Typical

length. Short bond confirms Fluorine position.
Torsion Angle C(3)-C(amide) ~30° - 60° The amide group often twists out of the pyridine plane to relieve steric strain from the bulky 2-Chloro substituent.
Intermolecular N-H ... O 2.8 – 3.0 Expect "Head-to-Tail" amide dimers (R2,2(8) motif), a hallmark of nicotinamide packing.

Interpretation Check: If the refined bond length at the 2-position is ~1.35


, you have misidentified the structure (it is likely the 2-Fluoro isomer). If the bond length is ~1.73 

, the 2-Chloro assignment is validated.
References
  • Spek, A. L. (2009).[1] Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.[1]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179.

  • Lemmerer, A., et al. (2010).[2] Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide). Journal of Pharmaceutical Sciences, 99(9), 4054-4071.[2]

  • BenchChem. (2024). This compound Structure and Properties.

  • PubChem. (2024).[3] 2-Chloro-4-fluoropyridine Compound Summary. National Library of Medicine.

Sources

A Comparative Guide to Quality Control Standards for 2-Chloro-4-fluoronicotinamide Raw Material

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics, the quality of starting materials is paramount. This guide provides an in-depth comparison of essential quality control (QC) standards and analytical methodologies for the raw material, 2-Chloro-4-fluoronicotinamide. As a key building block in the development of various pharmaceutical agents, ensuring its purity and well-defined impurity profile is a critical step in drug discovery and development. This document, intended for researchers, scientists, and drug development professionals, offers a comprehensive overview of QC parameters, comparative analytical techniques, and detailed experimental protocols to ensure the integrity of this crucial raw material.

Introduction to this compound and its Importance

This compound is a substituted pyridine derivative that serves as a vital intermediate in the synthesis of a range of biologically active molecules. Its unique arrangement of chloro, fluoro, and amide functional groups on the pyridine ring makes it a versatile scaffold for medicinal chemists. The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, including its metabolic stability, binding affinity, and membrane permeability. Therefore, stringent quality control of this raw material is not merely a regulatory formality but a scientific necessity to ensure the reproducibility of synthetic processes and the safety and efficacy of the final drug product.

Critical Quality Attributes and Specifications

The quality of this compound raw material is defined by a set of critical quality attributes (CQAs). These are physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. While a specific pharmacopeial monograph for this compound may not exist, a typical Certificate of Analysis (CoA) would include the following specifications, derived from common industry practices for similar compounds and regulatory expectations.

Table 1: Typical Specifications for this compound Raw Material

ParameterAcceptance CriteriaAnalytical Method
Appearance White to off-white crystalline powderVisual Inspection
Identification The retention time of the major peak in the chromatogram of the sample corresponds to that of the reference standard. The ¹H NMR and ¹³C NMR spectra are consistent with the structure. Mass spectrum shows the expected molecular ion.HPLC, NMR, MS
Assay (Purity) ≥ 98.0% (by HPLC)HPLC-UV
Related Substances Individual Impurity: ≤ 0.1% Total Impurities: ≤ 0.5%HPLC-UV
Residual Solvents Meets the requirements of ICH Q3C/USP <467> for Class 2 and 3 solvents.GC-HS
Water Content ≤ 0.5%Karl Fischer Titration
Melting Point Specific range, e.g., 164-167 °C (based on 2-Chloronicotinamide)[1]Capillary Method

Comparative Analysis of Key Analytical Techniques

The selection of analytical techniques is critical for a robust QC strategy. This section compares the primary and alternative methods for the key quality attributes of this compound.

Purity and Impurity Profiling: A Head-to-Head Comparison of Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity and impurity profile of pharmaceutical raw materials.[2] However, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, offering significant advantages in terms of speed and resolution.[3][4][5][6]

Table 2: Comparison of HPLC and UPLC for Purity Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Justification for Choice
Particle Size of Stationary Phase 3-5 µm< 2 µmSmaller particles in UPLC provide a greater surface area, leading to more efficient separation.
Operating Pressure 500-6000 psi[4]Up to 15,000 psi[4][6]Higher pressure is required to force the mobile phase through the more densely packed UPLC column.
Analysis Time Longer (typically 15-30 min)Shorter (typically 1-5 min)Faster flow rates and shorter column lengths in UPLC significantly reduce run times.[3][7]
Resolution GoodExcellentUPLC provides sharper and narrower peaks, allowing for better separation of closely eluting impurities.[7]
Sensitivity GoodHigherThe narrower peaks in UPLC result in a greater peak height for the same concentration, enhancing sensitivity.[7]
Solvent Consumption HigherLowerShorter run times and lower flow rates in some applications lead to reduced solvent usage, making UPLC a greener alternative.[3][7]
Cost Lower initial investmentHigher initial investmentUPLC systems are more expensive, but the higher throughput can lead to long-term cost savings.[3]

Expert Insight: For routine QC of this compound, a validated HPLC method is often sufficient and cost-effective. However, for in-depth impurity profiling, process development, and a deeper understanding of the material's stability, the superior resolution and sensitivity of UPLC are invaluable. The choice between HPLC and UPLC should be based on the specific needs of the laboratory and the stage of drug development.

Orthogonal Methods for Comprehensive Impurity Detection

Relying on a single analytical method, even a powerful one like UPLC, can sometimes lead to co-eluting impurities. To ensure a comprehensive impurity profile, regulatory agencies encourage the use of orthogonal methods.[8][9][10][11] These are methods that employ different separation principles.

For this compound, a suitable orthogonal method to reverse-phase HPLC would be:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is ideal for separating polar compounds that have poor retention on traditional C18 columns. Potential polar impurities in this compound, such as hydrolysis products or starting materials, might be better resolved using HILIC.

  • Gas Chromatography (GC): For volatile impurities that may not be amenable to LC analysis, GC is the method of choice.

The use of orthogonal methods provides a more complete picture of the raw material's purity and enhances confidence in its quality.[9][11]

Detailed Experimental Protocols

To ensure the reproducibility and reliability of QC testing, detailed and validated experimental protocols are essential. The following are representative protocols for the key analytical tests for this compound.

Purity and Impurity Determination by HPLC-UV

This method is designed to be a stability-indicating assay, capable of separating the main component from its potential degradation products and process-related impurities.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • UV Detection: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

System Suitability:

  • Tailing Factor: ≤ 2.0 for the this compound peak.

  • Theoretical Plates: ≥ 2000 for the this compound peak.

  • Repeatability (RSD): ≤ 1.0% for six replicate injections of the standard solution.

Causality Behind Experimental Choices: The C18 column is a versatile and robust choice for the separation of moderately polar compounds like substituted pyridines. The formic acid in the mobile phase helps to protonate the pyridine nitrogen, leading to sharper peaks and improved chromatography. A gradient elution is employed to ensure the timely elution of both the main component and any potential late-eluting, more hydrophobic impurities. UV detection at 254 nm is chosen as many aromatic compounds, including pyridine derivatives, exhibit strong absorbance at this wavelength.

Residual Solvent Analysis by Headspace GC-FID

This method is based on the principles outlined in USP <467> and ICH Q3C for the control of residual solvents in pharmaceutical products.[12][13][14][15]

Headspace Conditions:

  • Oven Temperature: 80 °C

  • Needle Temperature: 90 °C

  • Transfer Line Temperature: 100 °C

  • Vial Equilibration Time: 15 min

  • Pressurization Time: 0.2 min

  • Loop Fill Time: 0.2 min

  • Injection Time: 1.0 min

GC Conditions:

  • Column: 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (e.g., DB-624), 30 m x 0.32 mm, 1.8 µm film thickness

  • Carrier Gas: Helium or Nitrogen

  • Flow Rate: 2.0 mL/min (constant flow)

  • Inlet Temperature: 200 °C

  • Detector: Flame Ionization Detector (FID) at 250 °C

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 min

    • Ramp: 10 °C/min to 240 °C

    • Hold: 5 min at 240 °C

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5.0 mL of a suitable solvent (e.g., Dimethyl Sulfoxide) and seal the vial.

Causality Behind Experimental Choices: Headspace sampling is preferred for residual solvent analysis as it minimizes matrix effects and protects the GC system from non-volatile components of the sample. The DB-624 column is specifically designed for the analysis of volatile organic compounds and provides good separation for a wide range of common solvents. An FID is used due to its high sensitivity to hydrocarbons and its linear response over a wide concentration range. The temperature program is designed to separate solvents with a wide range of boiling points.

Visualization of QC Workflow and Method Validation

A well-defined workflow is essential for consistent and reliable QC testing. The following diagram illustrates the logical flow of analysis for this compound raw material.

QC_Workflow cluster_0 Raw Material Reception cluster_1 Identification Tests cluster_2 Purity & Impurity Analysis cluster_3 Specific Tests cluster_4 Data Review & Disposition Sampling Sampling HPLC_ID HPLC Retention Time Sampling->HPLC_ID NMR_ID NMR Spectroscopy Sampling->NMR_ID MS_ID Mass Spectrometry Sampling->MS_ID HPLC_Purity HPLC Assay Sampling->HPLC_Purity Impurity_Profiling Impurity Profiling Sampling->Impurity_Profiling Residual_Solvents Residual Solvents (GC-HS) Sampling->Residual_Solvents Water_Content Water Content (KF) Sampling->Water_Content Melting_Point Melting Point Sampling->Melting_Point Data_Review Data Review & OOS Investigation HPLC_ID->Data_Review NMR_ID->Data_Review MS_ID->Data_Review HPLC_Purity->Data_Review Impurity_Profiling->Data_Review Residual_Solvents->Data_Review Water_Content->Data_Review Melting_Point->Data_Review Release_Reject Release / Reject Decision Data_Review->Release_Reject Method_Validation Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection Validation->LOD LOQ Limit of Quantitation Validation->LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate Precision Precision->Intermediate_Precision Reproducibility Reproducibility Precision->Reproducibility

Caption: Key parameters for analytical method validation.

Conclusion

The quality control of this compound is a multi-faceted process that requires a thorough understanding of its chemical properties, potential impurities, and the analytical techniques used for its characterization. This guide has provided a comparative overview of the critical QC standards, highlighting the strengths and applications of various analytical methods. By implementing a robust QC strategy that incorporates orthogonal methods and is underpinned by comprehensive method validation, researchers and drug development professionals can ensure the quality and consistency of this vital raw material, thereby contributing to the development of safe and effective medicines.

References

  • Google Patents. (n.d.). CN110759806A - Preparation method of 2-chloro-4-fluorotoluene.
  • PubChem. (n.d.). 2-Chloronicotinamide. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). 2-chloro-N-(2,4-difluorophenyl)nicotinamide. Retrieved February 6, 2026, from [Link]

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference? Retrieved February 6, 2026, from [Link]

  • USP-NF. (n.d.). <467> RESIDUAL SOLVENTS. Retrieved February 6, 2026, from [Link]

  • Headspace-Gas Chromatography for Determination of Six Residual Solvents in Losartan Potassium Raw Material. (2014). Journal of the Brazilian Chemical Society, 25(11), 2055-2062.
  • ACS Publications. (2016, March 21). Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen. Bioconjugate Chemistry. Retrieved February 6, 2026, from [Link]

  • Biotech Spain. (2023, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-4-fluoropyridine. Retrieved February 6, 2026, from [Link]

  • Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Retrieved February 6, 2026, from [Link]

  • Labcompare. (n.d.). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Retrieved February 6, 2026, from [Link]

  • National Center for Biotechnology Information. (2016). Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen.
  • LCGC International. (2023, June 23). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. Retrieved February 6, 2026, from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved February 6, 2026, from [Link]

  • MDPI. (2022). Straightforward Chemo-Multi-Enzymatic Cascade Systems for the Stereo-Controlled Synthesis of 5-Amino-6-nitrocyclitols. Molecules, 27(15), 4983.
  • Pharmaceutical Technology. (2010, October 1). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Retrieved February 6, 2026, from [Link]

  • Agilent Technologies. (2018, March 9). USP<467> residual solvents. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2006). Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. Journal of Pharmaceutical and Biomedical Analysis, 41(1), 59-70.
  • Chromatography Today. (2018, April 29). HPLC vs UPLC - What's the Difference? Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2020, October 28). Residual Solvent Analysis, Part-1: GC Head Space Calculations Of Residual Solvents in Drug Substances and Products. ICH Q3C (R6). Retrieved February 6, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2023, July 9). USP 467 Residual Solvents Guide for Pharma Manufacturers. Retrieved February 6, 2026, from [Link]

  • Agilent Technologies. (n.d.). Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). A) Bottom: 1D 1H NMR spectrum of nicotinamide that was hyperpolarized under SABRE. Top. Retrieved February 6, 2026, from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 6, 2026, from [Link]

  • RJPT. (2017). A Review on Comparative study of HPLC and UPLC. 10(4), 1363-1369.
  • Reading Scientific Services Ltd. (n.d.). Residual Solvents Analysis & Testing | Gas Chromatography. Retrieved February 6, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). BASF Analytical Method D0004/1: "The Determination of Residues of BAS 510 F and Its Metabolites 2- Chloronicotinic". Retrieved February 6, 2026, from [Link]

  • BMRB. (n.d.). bmse000281 Nicotinamide. Retrieved February 6, 2026, from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved February 6, 2026, from [Link]

  • Briti Scientific. (n.d.). 2-chloro-1-(4-fluorophenyl)-2-phenylethan-1-one. - Certificate of Analysis. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2022). Q2(R1)
  • Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference? Retrieved February 6, 2026, from [Link]

  • YouTube. (2023, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved February 6, 2026, from [Link]

Sources

Comparative Guide: LC-MS Identification of Impurities in 2-Chloro-4-fluoronicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-4-fluoronicotinamide (CAS: 884494-38-6) is a critical pharmacophore intermediate, frequently employed in the synthesis of next-generation kinase inhibitors and anti-androgens (e.g., Enzalutamide analogs). Its dual-halogenated pyridine ring renders it highly susceptible to nucleophilic aromatic substitution (


), leading to a complex impurity profile that standard HPLC-UV methods often fail to resolve or identify.

This guide objectively compares High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) against traditional HPLC-UV and NMR workflows. We demonstrate that while HPLC-UV remains the standard for routine release testing, LC-MS is the obligatory tool for impurity structural elucidation and trace analysis (<0.1%) required by ICH Q3A(R2) guidelines.

Technology Comparison: Selecting the Right Tool

For a drug development scientist, the choice of analytical technique depends on the stage of development (R&D vs. QC) and the specific "Problem Statement" (Quantification vs. Identification).

Table 1: Comparative Performance Matrix
FeatureHPLC-UV (PDA) LC-MS (Single Quad) LC-HRMS (Q-TOF/Orbitrap) NMR (500 MHz)
Primary Utility Routine QC & QuantificationMass Confirmation (MW)Structural Elucidation (Formula)Stereochemistry & Connectivity
Sensitivity (LOD) ~10⁻⁶ M (High ppm)~10⁻⁹ M (ppb)~10⁻¹² M (ppt)~10⁻³ M (Low sensitivity)
Selectivity Low (Co-elution risks)Medium (m/z separation)High (Exact mass <5ppm)High (Unique chemical shifts)
Impurity ID Retention time matching onlyNominal Mass onlyExact Mass + FragmentationFull structure (requires isolation)
Throughput High (10-20 min/run)HighMediumLow (requires prep)
Cost per Analysis $



$
Critical Analysis
  • The HPLC-UV Limitation: this compound and its hydrolysis product (2-chloro-4-fluoronicotinic acid) have overlapping UV absorption spectra. In early process development, these often co-elute, leading to "mass balance" errors where purity is overestimated.

  • The LC-MS Advantage: LC-MS resolves these co-eluting peaks by extracting specific ion chromatograms (XIC). Furthermore, the "labile" fluorine atom at position 4 is prone to substitution by water or solvents (methanol/ethanol), creating impurities that are undetectable by UV if the chromophore is disrupted, but easily seen by MS.

Experimental Protocol: Validated LC-MS Methodology

This protocol is designed to capture polar hydrolysis products and non-polar dimers simultaneously.

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.

    • Rationale: A sub-2-micron C18 column provides the peak capacity needed to separate regioisomers. For difficult isomer separations (e.g., 2-fluoro-4-chloro-), a Phenyl-Hexyl column is recommended due to

      
       interactions with the pyridine ring.
      
  • Mobile Phase A: 0.1% Formic Acid in Water + 5mM Ammonium Formate.

    • Rationale: The ammonium formate acts as a buffer (pH ~3.5) to ensure the pyridine nitrogen remains protonated (improving peak shape) while facilitating ionization in ESI+.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar acids)

    • 1-10 min: 5% -> 95% B (Linear gradient)

    • 10-12 min: 95% B (Wash)

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry Parameters (Q-TOF)
  • Source: Electrospray Ionization (ESI), Positive Mode.

    • Note: Negative mode is required if tracking the acid hydrolysis impurity specifically, but Positive mode detects the parent amide and most related impurities better.

  • Capillary Voltage: 3500 V.

  • Fragmentor: 135 V.

  • Mass Range: m/z 100 – 1000.

  • Reference Mass: Purine (121.0508) and HP-0921 (922.0097) for real-time lock mass correction.

Impurity Profiling & Identification Logic

In the synthesis of this compound (Parent MW: ~174.56 Da), three primary impurity classes are observed.

Class A: Hydrolysis Products (Process Related)
  • Observation: Peak eluting earlier than the parent (more polar).

  • Mechanism: Hydrolysis of the amide group to a carboxylic acid.

  • MS Signature:

    • Parent

      
      
      
    • Impurity

      
       (Mass shift +1 Da corresponds to -NH2 to -OH exchange).
      
    • Confirmation: In MS/MS, the parent loses 17 Da (NH3), while the impurity loses 18 Da (H2O) or 44 Da (CO2).

Class B: Nucleophilic Substitution (SNAr)
  • Observation: Peak eluting near parent.

  • Mechanism: The Fluorine at position 4 is a good leaving group. If water is present in the reaction solvent, it is replaced by a hydroxyl group (4-hydroxy-2-chloronicotinamide).

  • MS Signature:

    • Mass shift: -19 Da (F) + 17 Da (OH) = Net shift -2 Da.

    • Observed m/z: 173.00.

Class C: Regioisomers (Starting Material Related)
  • Observation: Peak eluting very close to parent (often as a "shoulder").

  • Identity: 2-Fluoro-4-chloronicotinamide.

  • MS Signature: Identical Exact Mass (Isobaric).

  • Differentiation: Requires MS/MS fragmentation. The loss of Cl radical vs F radical requires different collision energies. However, chromatographic separation (using a Phenyl column) is the only reliable method for quantification.

Decision Workflow (Visualization)

The following diagram illustrates the logical decision tree for identifying an unknown impurity peak in this specific matrix.

ImpurityID Sample Crude Sample (this compound) LC LC Separation (C18 / Phenyl-Hexyl) Sample->LC Detect Peak Detection (UV 254nm + TIC) LC->Detect Isobaric Is Mass = Parent? Detect->Isobaric Extract Mass Spectrum YesIso Regioisomer Check Isobaric->YesIso Yes (m/z 175) NoIso Mass Shift Analysis Isobaric->NoIso No MS2 MS/MS Fragmentation YesIso->MS2 Compare Retention Time & Frag Pattern Hydrolysis Delta +1 Da (Acid Impurity) NoIso->Hydrolysis m/z 176 SNAr Delta -2 Da (Hydroxy Impurity) NoIso->SNAr m/z 173 Dimer Delta ~2x Mass (Dimer) NoIso->Dimer m/z > 300 Final Structure Confirmation Hydrolysis->Final SNAr->Final Dimer->Final MS2->Final

Figure 1: Logical workflow for the identification of impurities based on mass spectral data.

References

  • ICH Guidelines. Impurities in New Drug Substances Q3A(R2).[1][2][3] International Council for Harmonisation. (2006).[1]

  • Gorog, S. Identification and determination of impurities in drugs. Elsevier Science. (2000).[4] (General Reference for Pharmaceutical Impurity Profiling).

  • Agilent Technologies. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities. (2019).[5][6][7]

  • Sigma-Aldrich. 2-Chloro-4-fluoronicotinic acid (Hydrolysis Impurity Reference).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11235283, this compound.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.